2-chloro-N-isopropylpropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-propan-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZBBOTWUFFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406934 | |
| Record name | 2-chloro-N-isopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42275-92-3 | |
| Record name | 2-chloro-N-isopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(propan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
solubility of 2-chloro-N-isopropylpropanamide in organic solvents
An In-depth Technical Guide to the Solubility of 2-chloro-N-isopropylpropanamide in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape for Novel Amides
In the realms of pharmaceutical development and advanced chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a substance's behavior, influencing everything from reaction kinetics to bioavailability. This guide focuses on this compound, a molecule of interest for its potential applications in organic synthesis and as a building block for more complex chemical entities.
Given the nascent stage of research into this specific compound, publicly available, quantitative solubility data is scarce. This guide, therefore, takes a foundational approach. It is designed not merely to present data, but to empower researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven methodologies required to determine the solubility of this compound—and similar compounds—in a range of organic solvents. By elucidating the "why" behind the "how," this document serves as both a practical benchtop manual and a reference for experimental design, ensuring the generation of robust, reliable, and reproducible solubility data.
Physicochemical Profile of this compound: A Predictive Analysis
To understand the solubility of this compound, we must first dissect its molecular structure and the resulting intermolecular forces that govern its interactions with various solvents.
Molecular Structure:
This compound is a secondary amide. Its structure features:
-
A polar amide group (-CONH-) : The carbonyl group (C=O) and the N-H bond create a significant dipole moment, making this region of the molecule capable of strong dipole-dipole interactions and hydrogen bonding.[1][2]
-
An isopropyl group (-CH(CH₃)₂) attached to the nitrogen: This bulky, nonpolar alkyl group introduces steric hindrance around the amide nitrogen and contributes to the molecule's hydrophobic character.
-
A chlorinated propyl group (-CH(Cl)CH₃) : The chlorine atom, being electronegative, introduces a dipole moment. However, the overall character of this alkyl chain remains largely nonpolar.
Intermolecular Forces and Solubility Prediction:
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]
-
Hydrogen Bonding: The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[1][2] This suggests good solubility in protic solvents (e.g., alcohols) and aprotic solvents that are good hydrogen bond acceptors (e.g., dimethyl sulfoxide).
-
Dipole-Dipole Interactions: The polar amide bond will interact favorably with other polar solvent molecules (e.g., acetone, ethyl acetate).[2]
-
Van der Waals Forces: The nonpolar isopropyl and chlorinated propyl groups will interact via weaker van der Waals forces, suggesting some solubility in nonpolar solvents (e.g., hexane, toluene).
Predicted Solubility Profile:
Based on this structural analysis, we can predict the following solubility trends for this compound:
-
High Solubility: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol, due to strong dipole-dipole interactions and hydrogen bonding.
-
Moderate Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.
-
Low Solubility: In nonpolar solvents like hexane and toluene, where the polar amide group would need to disrupt strong solvent-solvent interactions.
The following diagram illustrates the key molecular features of this compound that influence its solubility.
Caption: Key functional regions of this compound.
A Self-Validating Protocol for Experimental Solubility Determination
The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4] Its self-validating nature comes from ensuring that a true equilibrium is reached between the dissolved and undissolved solute.
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents used).[5]
-
Syringes and needles.
-
Volumetric flasks and pipettes.
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis setup).
-
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is formed.[4][6] A good starting point is to add enough solute so that a visible amount of solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. To ensure equilibrium is reached (a key aspect of self-validation), it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours).[4] Equilibrium is confirmed when the measured solubility does not change between consecutive time points.[6]
-
-
Phase Separation:
-
Once the equilibration period is complete, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.[5]
-
-
Sample Preparation for Analysis:
-
Immediately after filtration, accurately weigh the vial containing the filtrate.
-
If necessary, dilute the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Record the dilution factor accurately.
-
-
Quantitative Analysis:
-
Determine the concentration of this compound in the prepared sample using one of the methods described in Section 3.
-
Quantitative Analysis of Solute Concentration
The choice of analytical method depends on the properties of the solute and the required sensitivity and accuracy.
Gravimetric Analysis
This is a fundamental method that relies on the precise measurement of mass.[7][8]
-
Principle: A known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.
-
Protocol:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a known volume of the filtered saturated solution into the dish and weigh it again (W₂).
-
Carefully evaporate the solvent in a fume hood or a rotary evaporator.
-
Dry the dish containing the residue in an oven at a temperature below the solute's melting point until a constant weight is achieved (W₃).[9]
-
Calculate the solubility (in g/100 g of solvent) using the formula: Solubility = [(W₃ - W₁) / (W₂ - W₃)] * 100.
-
-
Causality: This method is highly accurate as it relies on direct mass measurements. However, it is labor-intensive and requires a non-volatile solute.
UV-Vis Spectroscopy
This method is rapid and suitable if the solute has a chromophore that absorbs light in the UV-Vis range.
-
Principle: The absorbance of the solution is measured and related to the concentration via the Beer-Lambert law.
-
Protocol:
-
Determine λ_max: Scan a dilute solution of this compound to find the wavelength of maximum absorbance (λ_max).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λ_max and plot absorbance versus concentration. The resulting linear plot is the calibration curve.
-
Analyze the Sample: Measure the absorbance of the (diluted) filtered saturated solution at λ_max.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the sample. Remember to account for any dilution.
-
-
Causality: The accuracy of this method depends on the purity of the compound and the linearity of the calibration curve. It is a highly sensitive method for many organic compounds.[4][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that offers high sensitivity, specificity, and is applicable to a wide range of compounds.[11]
-
Principle: The sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. A detector measures the amount of the analyte as it elutes from the column.
-
Protocol:
-
Method Development: Develop an HPLC method (selecting the appropriate column, mobile phase, flow rate, and detector wavelength) that provides a sharp, well-resolved peak for this compound.
-
Create a Calibration Curve: Inject standard solutions of known concentrations and plot the peak area versus concentration.
-
Analyze the Sample: Inject the (diluted) filtered saturated solution.
-
Calculate Concentration: Determine the concentration from the peak area using the calibration curve.
-
-
Causality: HPLC is the preferred method for complex mixtures or when high accuracy is required. The validation of the analytical method is crucial to ensure reliable results.[12][13][14]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Solubility of this compound at 25 °C
| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | 1.88 | Experimental Data | Calculated Data | e.g., Gravimetric |
| Toluene | 2.38 | Experimental Data | Calculated Data | e.g., HPLC |
| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data | e.g., HPLC |
| Acetone | 20.7 | Experimental Data | Calculated Data | e.g., UV-Vis |
| Ethanol | 24.5 | Experimental Data | Calculated Data | e.g., HPLC |
| Methanol | 32.7 | Experimental Data | Calculated Data | e.g., HPLC |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data | e.g., HPLC |
Interpretation of Results
The collected data should be analyzed in the context of the physicochemical principles discussed in Section 1. Correlating solubility with solvent properties like polarity (dielectric constant) can provide valuable insights into the dissolution mechanism and can be used to build predictive models for other solvent systems.[15][16][17]
References
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ResearchGate. (n.d.). Characterisation of the Physico-Chemical Properties of Emulsion Polymerised Poly(N-isopropylacrylamide). Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved February 7, 2026, from [Link]
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KJ Chemicals Corporation. (n.d.). NIPAM™(N-Isopropyl acrylamide). Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications. Retrieved February 7, 2026, from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]
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ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 7, 2026, from [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved February 7, 2026, from [Link]
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Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 7, 2026, from [Link]
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PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved February 7, 2026, from [Link]
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RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved February 7, 2026, from [Link]
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Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved February 7, 2026, from [Link]
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Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
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LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-934. [Link]
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Propachlor: A Technical Guide to its Discovery, History, and Scientific Profile
Abstract
This technical guide provides a comprehensive overview of the chloroacetamide herbicide propachlor. Developed and introduced by the Monsanto Chemical Company in the mid-1960s, propachlor represented a significant advancement in pre-emergence weed control for major crops such as corn and sorghum. This document delves into the historical context of its discovery, the chemical intricacies of its synthesis, and the physiological and biochemical mechanisms underlying its herbicidal activity. Furthermore, it explores the environmental fate of propachlor, including its degradation pathways and metabolic products, and details the analytical methodologies for its detection. The guide concludes with a review of its regulatory history, which ultimately led to the cessation of its production by its original manufacturer and its withdrawal from several key markets. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed and technical understanding of propachlor.
Introduction and Historical Context
Propachlor (2-chloro-N-isopropylacetanilide) is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class.[1] It was developed by the Monsanto Chemical Company and commercially introduced in 1965 under the trade name Ramrod®.[1] Its introduction marked a significant development in weed management, offering effective control of annual grasses and some broadleaf weeds in important agricultural crops like field corn, hybrid seed corn, silage corn, and grain sorghum (milo).[1]
The development of propachlor occurred during a period of rapid innovation in the agrochemical industry. The post-World War II era saw a surge in the discovery and commercialization of synthetic organic herbicides. The scientific rationale behind the development of chloroacetamides like propachlor was to create compounds that could be applied to the soil before weed emergence, forming a chemical barrier that would inhibit the growth of germinating weed seeds without harming the established crop. This pre-emergence application strategy offered farmers a proactive approach to weed control, reducing the need for post-emergence cultivation and minimizing early-season weed competition that could significantly impact crop yields. Monsanto's research and development efforts in this area were part of a broader industry trend to find more effective and selective chemical solutions for agricultural challenges.[2][3][4]
Chemical Synthesis and Properties
Chemical Identity
-
Chemical Name: 2-chloro-N-(1-methylethyl)-N-phenylacetamide[5]
-
Common Name: Propachlor[1]
-
CAS Registry Number: 1918-16-7[5]
-
Molecular Formula: C₁₁H₁₄ClNO[5]
-
Molecular Weight: 211.69 g/mol [5]
Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Light tan solid | [5] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 110 °C at 0.03 mmHg | [1] |
| Water Solubility | 580 mg/L at 20 °C | [1] |
| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg at 25°C | [6] |
| Log Kow | 1.61 | [6] |
Synthesis of Propachlor
The commercial synthesis of propachlor is a two-step process involving the acylation of N-isopropylaniline with chloroacetyl chloride.[1][7]
Materials:
-
N-isopropylaniline
-
Chloroacetyl chloride
-
Toluene (or another suitable organic solvent)
-
Anhydrous sodium carbonate (or other suitable base)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-isopropylaniline in toluene.
-
Acylation: While stirring the solution, slowly add chloroacetyl chloride dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate reaction temperature. An anhydrous base, such as sodium carbonate, can be added to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 100–105 °C) and maintain for 4.5 to 6 hours to ensure the completion of the acylation process.[7]
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture with deionized water to remove any remaining acid and inorganic salts. Separate the organic layer using a separatory funnel.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude propachlor can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light tan solid.
Diagram: Synthesis of Propachlor
Caption: The synthesis of propachlor via the acylation of N-isopropylaniline.
Mechanism of Herbicidal Action
The primary mechanism of action for propachlor, and other chloroacetamide herbicides, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[8][9][10] VLCFAs are fatty acids with more than 18 carbon atoms that are essential for various physiological and structural roles in plants.[11][12][13]
The Role of Very-Long-Chain Fatty Acids in Plants
VLCFAs are crucial for:
-
Cuticular Wax Formation: They are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and protects against environmental stresses.[13]
-
Suberin Production: VLCFAs are major components of suberin, a biopolymer found in the cell walls of certain tissues, such as the root endodermis, which regulates water and nutrient uptake.[13]
-
Membrane Integrity: They are incorporated into sphingolipids, which are important components of the plasma membrane and play a role in cell signaling and membrane stability.[13][14][15]
-
Pollen Development: VLCFAs are essential for the formation of a stable pollen grain wall.[11]
Inhibition of VLCFA Elongases
The synthesis of VLCFAs occurs through a series of enzymatic reactions catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase complex. Propachlor specifically inhibits the condensing enzymes within this complex, known as VLCFA elongases.[8][10] This inhibition prevents the addition of two-carbon units to the growing fatty acid chain, thereby blocking the synthesis of VLCFAs.[9]
Physiological Effects of VLCFA Inhibition
The inhibition of VLCFA synthesis leads to a cascade of physiological effects that ultimately result in the death of susceptible weed seedlings:
-
Inhibition of Germination and Early Seedling Growth: Without the necessary VLCFAs for cell membrane formation and cuticular wax production, germinating weeds are unable to emerge from the soil or develop properly.[10]
-
Disruption of Cell Division: The lack of essential membrane components disrupts the process of cell division, particularly in the rapidly growing meristematic tissues of the roots and shoots.[3][16]
-
Stunted Growth: Seedlings that do emerge are often stunted, with malformed leaves and roots, and are unable to compete with the crop for resources.
Diagram: Mechanism of Propachlor Action
Caption: Propachlor inhibits VLCFA elongase, disrupting essential plant processes.
Environmental Fate and Metabolism
The environmental persistence and degradation of propachlor are critical factors influencing its efficacy and potential for off-target effects.
Degradation in Soil
The primary route of propachlor dissipation from soil is microbial degradation.[1][17] The half-life of propachlor in soil is relatively short, typically ranging from 2 to 14 days under aerobic conditions.[6] However, its persistence can be influenced by soil type, moisture, temperature, and microbial activity.[1][18] In sterilized soil, dissipation is significantly slower, highlighting the crucial role of microorganisms.[1]
The degradation of propachlor in soil can proceed through two main pathways, leading to the formation of several metabolites.[17]
Diagram: Propachlor Degradation Pathways in Soil
Caption: Two proposed microbial degradation pathways of propachlor in soil.
Major Soil Metabolites
The major degradation products of propachlor found in soil include:[19]
-
Oxanilic acid derivatives: [(1-methylethyl)phenylamino]oxoacetic acid
-
Sulfonic acid derivatives: [2-(1-methylethyl)phenylamino]-2-oxoethanesulfonic acid
-
Sulfinyl acetic acid derivatives
These acidic metabolites are generally more mobile and persistent in the environment than the parent compound.[18]
Fate in Water
Propachlor can enter water bodies through runoff and leaching.[1][18] Its relatively high water solubility facilitates its movement in the dissolved phase.[1] While microbial degradation is also a significant dissipation pathway in aquatic environments, photodegradation can also occur.[1]
Plant Metabolism
In susceptible plants, propachlor is rapidly metabolized.[20][21] The primary metabolic pathway involves conjugation with glutathione, a process mediated by glutathione S-transferase enzymes.[20] This conjugation detoxifies the herbicide within the plant.
Analytical Methodologies
The detection and quantification of propachlor and its metabolites in various environmental matrices are essential for regulatory monitoring and research. A variety of analytical methods have been developed for this purpose.
Sample Preparation
Effective extraction and cleanup are crucial for accurate analysis. Common techniques include:
-
Soxhlet Extraction: For soil samples, overnight Soxhlet extraction with a solvent mixture like 50% acetonitrile in water is effective.[19]
-
Liquid-Liquid Partitioning: After initial extraction, partitioning with a solvent such as methylene chloride can separate the parent compound and neutral metabolites from the more polar acidic metabolites.[19]
-
Solid-Phase Extraction (SPE): Disposable SPE columns, such as SAX for acidic metabolites and NH₂ for the parent compound and neutral metabolites, are used for cleanup.[19]
Analytical Techniques
| Analytical Technique | Matrix | Detection Method | Typical Detection Limit | Reference(s) |
| Gas Chromatography (GC) | Soil, Water | Electron Capture Detection (ECD), Nitrogen-Phosphorus Detection (NPD) | 0.004-0.01 mg/kg (soil) | [1] |
| High-Performance Liquid Chromatography (HPLC) | Soil, Water | UV Detection | 0.02-0.04 mg/kg (soil) | [1][19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Biological Samples | Mass Spectrometry (MS) | ng/L range (water) | [22] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Tandem Mass Spectrometry (MS/MS) | ng/L range | [22] |
Experimental Protocol: Determination of Propachlor and its Metabolites in Soil [19]
-
Extraction: A soil sample is subjected to overnight Soxhlet extraction with 50% acetonitrile in water.
-
Phase Separation: The extract is concentrated by rotary evaporation to remove acetonitrile, followed by partitioning with methylene chloride. This separates the aqueous phase containing the acidic metabolites from the organic phase containing propachlor and its neutral metabolites.
-
Cleanup of Acidic Metabolites: The aqueous phase is passed through a disposable SAX (Strong Anion Exchange) column. The acidic metabolites are eluted with a buffer solution.
-
Cleanup of Parent and Neutral Metabolites: The organic phase is evaporated to dryness, redissolved in ethyl acetate, and cleaned up using a disposable NH₂ column.
-
Analysis: The acidic metabolites are quantified by HPLC with UV detection. The parent propachlor and neutral metabolites are analyzed by GC with a nitrogen-specific detector.
Regulatory History and Discontinuation
The regulatory status of propachlor has evolved significantly since its introduction.
-
1964: Initially registered for use in the United States.[15]
-
1998: Monsanto voluntarily discontinued the manufacture of propachlor.[15]
-
2001: Added to California's Proposition 65 list as a carcinogen.[15]
-
2009: The European Commission withdrew its approval for the use of propachlor, citing the presence of its metabolites in groundwater.[15]
The discontinuation of propachlor by its primary manufacturer and its subsequent withdrawal from key markets were influenced by a combination of factors, including the development of newer herbicides with more favorable environmental profiles, concerns about groundwater contamination by its persistent metabolites, and a shifting regulatory landscape.[15][18][23]
Conclusion
Propachlor played a significant role in the evolution of chemical weed control, providing farmers with an effective tool for managing problematic weeds in major crops for several decades. Its discovery and development by Monsanto were emblematic of the innovation in the agrochemical industry during the mid-20th century. A thorough understanding of its chemical synthesis, mechanism of action as a VLCFA inhibitor, and its environmental fate provides valuable insights for researchers in herbicide science, environmental chemistry, and toxicology. While no longer a leading herbicide, the scientific legacy of propachlor continues to inform the development of new weed management strategies and the ongoing assessment of the environmental impact of agricultural chemicals.
References
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[Author(s) if available]. (Year). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2025). Role of very-long-chain fatty acids in plant development, when chain length does matter. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp (Amaranthus tuberculatus) Populations with Evolved Multiple Herbicide Resistances. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2025). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2025). Oxidative degradation of propachlor by ferrous and copper ion activated persulfate. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Inhibitors of plant cell division on mammalian tumor cells in vitro. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. [Journal Name], , [Page numbers]. [Link]
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[Author(s) if available]. (Year). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. [Journal Name], , [Page numbers]. [Link]
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An In-Depth Technical Guide to 2-chloro-N-isopropylpropanamide for Advanced Research
This document provides a comprehensive technical overview of 2-chloro-N-isopropylpropanamide, a halogenated amide with potential applications in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer insights into the compound's chemical nature, synthesis, and analytical characterization. We will explore its potential as a research chemical, grounded in the established activities of the broader α-chloroamide class, while maintaining a clear distinction between documented facts and scientifically-grounded hypotheses.
Core Chemical Identity and Physicochemical Properties
This compound belongs to the family of α-halogenated amides. The core structure consists of a propanamide backbone, substituted with a chlorine atom at the alpha (C2) position and an isopropyl group on the amide nitrogen. This specific arrangement of functional groups—an electrophilic carbon center (α-carbon), a hydrogen-bond-donating N-H group, and a lipophilic isopropyl moiety—dictates its reactivity and potential biological interactions.
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 2-chloro-N-ethylpropanamide[1] | 2-chloro-N-propylpropanamide[2] | 2-chloro-N,N-diethylpropanamide[3] |
| CAS Number | Not assigned/found | 67791-81-5 | 94318-71-5 | 54333-75-4 |
| Molecular Formula | C₆H₁₂ClNO | C₅H₁₀ClNO | C₆H₁₂ClNO | C₇H₁₄ClNO |
| Molecular Weight | 149.62 g/mol | 135.59 g/mol | 149.62 g/mol | 163.64 g/mol |
| IUPAC Name | This compound | 2-chloro-N-ethylpropanamide | 2-chloro-N-propylpropanamide | 2-chloro-N,N-diethylpropanamide |
| Structure | CH₃CH(Cl)C(=O)NHCH(CH₃)₂ | CH₃CH(Cl)C(=O)NHCH₂CH₃ | CH₃CH(Cl)C(=O)NHCH₂CH₂CH₃ | CH₃CH(Cl)C(=O)N(CH₂CH₃)₂ |
The presence of the α-chloro group is the most significant feature, rendering the adjacent proton acidic and the carbon susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Synthesis and Purification Workflow
The synthesis of this compound is most practically achieved via the acylation of isopropylamine with 2-chloropropionyl chloride. This is a standard Schotten-Baumann-type reaction, which is robust and high-yielding. The causality behind this choice is the high reactivity of the acyl chloride, which readily couples with the nucleophilic amine.
Proposed Synthetic Pathway
The logical flow for synthesis begins with commercially available starting materials and proceeds through a direct amidation reaction. An acid scavenger, such as a tertiary amine or an aqueous base, is required to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful progression through each step confirms the completion of the previous one.
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropylamine (1.0 eq) and a suitable solvent like dichloromethane (DCM) or diethyl ether. Add an acid scavenger, such as triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.
-
Reagent Addition: Dissolve 2-chloropropionyl chloride (1.1 eq) in the same solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C[4].
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and triethylamine hydrochloride, followed by saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. The choice of methods is dictated by the compound's structure, which contains characteristic protons, carbons, and a distinct molecular weight.
Analytical Workflow
Caption: A logical workflow for the complete analytical characterization of the target compound.
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Expect distinct signals for the methyl protons of the propionyl backbone, the methine proton at the α-position (coupled to the adjacent methyl group), the isopropyl methine proton (coupled to the N-H proton and its own methyl groups), and the isopropyl methyl protons. The N-H proton will appear as a broad singlet or a doublet.
-
¹³C NMR: Expect signals for the carbonyl carbon, the two carbons of the isopropyl group, and the two carbons of the 2-chloropropyl group.
-
-
Mass Spectrometry (MS):
-
Methodology: Use either GC-MS for a volatile sample or LC-MS with electrospray ionization (ESI) for a more universal approach.
-
Expected Result: The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (149.62). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) must be observed.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column & Mobile Phase: Use a C18 reverse-phase column. The mobile phase would typically be a gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid to improve peak shape.
-
Detection: UV detection at a wavelength around 210 nm is suitable for the amide chromophore.
-
Purpose: This method is the gold standard for determining the purity of the final compound.
-
Potential Research Applications and Scientific Context
While this compound itself is not extensively studied, the α-chloroamide "warhead" is a well-recognized pharmacophore. Its reactivity allows it to act as a covalent inhibitor by alkylating nucleophilic residues (like cysteine or histidine) in enzyme active sites. This provides a strong rationale for its investigation in drug discovery.
-
Antimicrobial Agents: N-substituted chloroacetamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts like C. albicans.[5] The mechanism is often linked to their lipophilicity, which allows passage through cell membranes, and subsequent alkylation of essential enzymes.[5]
-
Anti-Cancer Therapeutics: Substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells (CSCs).[6] Several compounds from this class were found to inhibit the self-renewal of cancer cells with stem-like properties, with little toxicity to normal cells.[6]
-
Synthetic Building Block: The compound is a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to generate libraries of more complex molecules for screening. Propanamide-based structures are explored for various biological activities, including the treatment of insulin resistance.[7][8]
Hazard Assessment and Safe Handling
Data from analogous compounds like 2-chloroacetamide and 2-chloro-N,N-diethylpropanamide indicate significant biological hazards.[3][9][10]
-
Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled.[3][10]
-
Irritation: Causes skin irritation and serious eye damage.[3]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.[9][10]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] Do not allow the material to contact skin.[3]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a molecule of significant interest for chemical and pharmaceutical research. While direct studies on this specific analog are sparse, its identity as an α-chloroamide places it within a class of compounds with proven utility as covalent modifiers and synthetic intermediates. Its straightforward synthesis and well-defined analytical characterization pathway make it an accessible target for research laboratories. The potential for applications in antimicrobial and oncology research, based on established data from related structures, provides a compelling reason for its further investigation. Researchers are, however, strongly advised to adhere to stringent safety protocols due to the presumed toxicity of the compound.
References
- ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
- 2-Chloro-N-methylpropanamide. (n.d.). CymitQuimica.
- Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG.
- CAS 79-05-0: Propionamide. (n.d.). CymitQuimica.
- Propanamide, 2-chloro-N,N-diethyl-. (n.d.). PubChem.
- 2-chloro-N-propylpentanamide. (n.d.). PubChem.
- Synthetic method of D-(+)-2-chloro-propanoyl chloride. (2008). Google Patents.
- Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). PubMed Central.
- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). PubMed Central.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). PubMed Central.
- Application of propanamide compound. (2015). Google Patents.
- 2 - Organic Syntheses Procedure. (n.d.).
- 2-chloro-N-propylpropanamide. (n.d.). PubChem.
- Synthesis of α-Chloroamides in Water. (2025). ResearchGate.
- Propanamide Definition. (2025). Fiveable.
- Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate.
- Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. (n.d.). ACS Catalysis.
- Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2020). PubMed.
- Propane, 2-chloro-. (n.d.). NIST WebBook.
- The synthetic method of N-(2-chloro)-propionyl-glutamine. (n.d.). Google Patents.
- Propanamide. (n.d.). Wikipedia.
- N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2025). ResearchGate.
- N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. (2021). ACS Publications.
- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (n.d.). National Institutes of Health.
- Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (n.d.). Semantic Scholar.
- 2-chloro-N-ethylpropanamide. (n.d.). Santa Cruz Biotechnology.
- 2-chloro-2-methylpropanal. (2025). ChemSynthesis.
- 2-Chloro-N-ethylpropionamide. (n.d.). PubChem.
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Methodological & Application
Application Note: High-Resolution HPLC Separation of Propachlor and Its Polar Degradates (Oxanilic & Sulfonic Acids)
This Application Note is structured to guide researchers through the high-performance liquid chromatography (HPLC) separation of Propachlor and its primary polar degradates. It prioritizes the technical "why" alongside the procedural "how," ensuring a robust, self-validating analytical workflow.
Abstract & Scope
Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergence herbicide.[1] While the parent compound is non-polar and moderately persistent in soil, its environmental fate is dominated by rapid degradation into highly polar, water-soluble metabolites: Propachlor Ethanesulfonic Acid (ESA) and Propachlor Oxanilic Acid (OA) .[1]
Unlike the parent compound, these ionic degradates leach readily into groundwater, posing a distinct analytical challenge.[1] Standard reverse-phase methods often fail to retain these polar species, causing them to co-elute with the solvent front.[1] This guide details a Gradient RP-HPLC-UV/MS method utilizing acidic mobile phase modification to suppress ionization, ensuring simultaneous resolution of the polar degradates and the non-polar parent.[1]
Chemical Background & Separation Strategy
The Polarity Challenge
The separation difficulty lies in the drastic LogP (octanol-water partition coefficient) difference between the analytes:
-
Propachlor (Parent): LogP ~1.6 (Hydrophobic, retains well on C18).[1]
-
Propachlor OA/ESA (Degradates): LogP < 0 (Hydrophilic/Ionic, poor retention on C18).[1]
The Solution: pH Control
To retain the acidic metabolites (OA and ESA) on a hydrophobic C18 column, we must operate at a pH below their pKa (typically pKa ~3–4 for carboxylic/sulfonic moieties).
-
Mechanism: Lowering pH to ~2.5 protonates the carboxylic acid groups (suppressing ionization), rendering the molecule more neutral and increasing its affinity for the stationary phase.
-
Column Selection: A C18 column with high carbon load and end-capping is selected to prevent secondary silanol interactions which cause peak tailing.[1]
Degradation Pathway Visualization
Understanding the origin of these analytes is crucial for interpreting environmental samples.[1]
Caption: Figure 1. Primary degradation pathways of Propachlor in soil/water matrices. ESA and OA represent the persistent polar metabolites targeted in this method.
Experimental Protocol
Reagents & Standards[1][2][3][4]
-
Solvents: Acetonitrile (ACN), HPLC Grade; Water, HPLC Grade (Milli-Q).[1]
-
Buffer Modifier: Formic Acid (98% purity) or Phosphoric Acid (85%).[1]
-
Standards: Propachlor (>99%), Propachlor ESA, Propachlor OA (Custom synthesis or certified reference standards).[1]
Instrumentation & Conditions[1][4]
-
System: HPLC with Diode Array Detector (DAD) or Triple Quadrupole MS.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Temperature: 35°C (Stabilizes retention times).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm (primary) and 254 nm (secondary).[1]
Mobile Phase Preparation[1]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B (Organic): 100% Acetonitrile.[1]
Gradient Program
A gradient is strictly required.[1] Isocratic elution will either elute metabolites in the void volume or retain the parent indefinitely.
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold: Retains polar ESA/OA. |
| 2.0 | 90 | 10 | End of initial hold.[1] |
| 12.0 | 30 | 70 | Ramp: Elutes Parent compound.[1][2] |
| 15.0 | 5 | 95 | Wash: Cleans column of soil matrix.[1] |
| 17.0 | 5 | 95 | Hold Wash. |
| 17.1 | 90 | 10 | Re-equilibration. |
| 22.0 | 90 | 10 | Ready for next injection.[1] |
Sample Preparation (Water Matrix)
Direct injection is often insufficient for environmental trace analysis.[1] Solid Phase Extraction (SPE) is used to concentrate the sample 500-1000x.[1]
SPE Workflow Diagram
Caption: Figure 2.[1][3][4] Solid Phase Extraction (SPE) workflow for concentrating Propachlor and metabolites from water samples.[5]
Critical Step - SPE Selection: For polar metabolites (ESA/OA), standard C18 cartridges may suffer breakthrough.[1] Use Polymeric Reversed-Phase (HLB) cartridges.[1] These contain a hydrophilic-lipophilic balance that retains polar acids better than pure silica-based C18.[1]
Results & Discussion
Expected Chromatographic Profile
Under the described conditions, the elution order follows the hydrophobicity of the analytes:
-
Propachlor ESA (Sulfonic Acid): ~3.5 - 4.5 min.[1] (Most polar, elutes first).[1]
-
Propachlor OA (Oxanilic Acid): ~5.0 - 6.0 min.[1]
-
Propachlor (Parent): ~13.0 - 14.0 min.[1] (Elutes during the high-organic ramp).
System Suitability Parameters (Acceptance Criteria)
-
Resolution (Rs): > 2.0 between ESA and OA peaks.
-
Tailing Factor: < 1.5 for all peaks (Critical for Propachlor OA; if tailing occurs, lower pH slightly).[1]
-
Precision (RSD): < 2.0% for retention time and area (n=6 injections).[1]
Troubleshooting
-
Co-elution of ESA/OA: If these peaks merge, decrease the initial organic concentration to 5% B or extend the initial isocratic hold to 5 minutes.
-
Peak Tailing: Usually indicates secondary interactions.[1] Ensure buffer pH is < 3.[1]0. If using LC-MS, ensure the formic acid concentration is sufficient (0.1%).[1]
References
-
US EPA. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1] (Context on parent compound extraction). Link
-
Ferrer, I., et al. (1997).[1] Simultaneous determination of acetanilide herbicides and their oxanilic and sulfonic acid metabolites in water by LC-MS.[1] Journal of Chromatography A. (Basis for acidic mobile phase strategy).[1] Link
-
Aga, D. S., & Thurman, E. M. (2001).[1] Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil and Water. Environmental Science & Technology.[1][6] (Degradation pathway mechanisms).[1] Link
-
Hladik, M. L., et al. (2005).[1] New method for the determination of chloroacetanilide herbicide degradates in water.[1] Journal of Chromatography A. (SPE optimization for polar degradates). Link
Sources
Application Notes and Protocols for Monitoring Propachlor Degradation in Environmental Samples
Introduction: The Environmental Significance of Propachlor Monitoring
Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops.[1] Its application, however, raises environmental concerns due to its potential for off-site transport and the ecotoxicological impact of both the parent compound and its degradation products. Microbial degradation is the primary mechanism of propachlor dissipation in soil and water, leading to a variety of metabolites that may themselves be of environmental relevance.[2][3] Therefore, robust and reliable analytical methods are crucial for monitoring the fate and transport of propachlor and its transformation products in environmental matrices to ensure environmental safety and regulatory compliance.
This comprehensive guide provides detailed protocols for the extraction, cleanup, and analysis of propachlor and its primary degradation products in soil and water samples. The methodologies described herein are designed to be implemented in a standard analytical laboratory setting and are grounded in established scientific principles and regulatory methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Understanding Propachlor's Environmental Fate: Degradation Pathways
The environmental persistence of propachlor is largely dictated by microbial activity, which leads to its transformation through several pathways. The specific degradation route can be influenced by environmental conditions such as the presence of oxygen and the specific microbial consortia present. Two distinct bacterial degradation pathways have been characterized, highlighting the complexity of propachlor's environmental fate.[2][4]
Under aerobic conditions, soil bacteria such as Pseudomonas sp. and Acinetobacter sp. have been shown to degrade propachlor.[2][4] These pathways often involve an initial dehalogenation step, followed by further enzymatic modifications of the molecule. For instance, one pathway proceeds through the formation of N-isopropylacetanilide, acetanilide, and acetamide, ultimately leading to the cleavage of the aromatic ring.[4] Another pathway involves the formation of N-isopropylaniline and isopropylamine.[4] Under anaerobic conditions, reductive dechlorination has been suggested as a potential initial breakdown mechanism.[3]
The following diagram illustrates two reported aerobic degradation pathways of propachlor by soil bacteria.
Caption: Aerobic degradation pathways of Propachlor by different soil bacteria.
Protocol 1: Analysis of Propachlor and Neutral Metabolites in Soil by GC-MS
This protocol details the extraction and analysis of propachlor and its neutral degradation products from soil samples using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established EPA methods and scientific literature, ensuring a robust and reliable approach.
Experimental Workflow
Sources
- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two novel propachlor degradation pathways in two species of soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for 2-chloro-N-isopropylpropanamide reaction with amines
Optimized Amination of -Haloamides: Protocol for 2-Chloro-N-isopropylpropanamide
Introduction & Scope
This Application Note details the optimized protocol for the nucleophilic substitution of This compound with primary and secondary amines. This reaction is a cornerstone in the synthesis of
While the reaction follows a standard bimolecular nucleophilic substitution (
-
Steric Hindrance: The
-isopropyl group on the amide and the -methyl group on the propanamide backbone create steric bulk that can retard direct attack by the amine. -
Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide, often requiring thermal activation or catalytic promotion.
-
Side Reactions: Elimination to form acrylamides (dehydrohalogenation) is a competing pathway, particularly at high temperatures or with strong, bulky bases.
This guide provides a "Finkelstein-assisted" protocol to maximize yield and suppress elimination by-products.
Mechanistic Principles
The Finkelstein Modification
Direct amination of
Stereochemical Implications
The reaction proceeds via an
-
Racemic Substrate: Yields racemic product.
-
Chiral Substrate (e.g., (S)-2-chloro...): Yields the (R)-amino product (assuming priority rules remain constant).
Reaction Pathway Diagram
Figure 1: Catalytic cycle showing the activation of the chloro-substrate by iodide, followed by nucleophilic attack.
Experimental Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent.[1] |
| Target Amine | 1.2 - 2.0 | Nucleophile | Excess drives kinetics. If volatile, use 3.0 eq. |
| Potassium Carbonate ( | 1.5 | Base | Scavenges HCl/HI. Prevents amine salt formation. |
| Potassium Iodide (KI) | 0.1 - 0.2 | Catalyst | Essential for activating the C-Cl bond. |
| Acetonitrile (MeCN) | N/A | Solvent | Polar aprotic. Preferred over DMF for easier workup. |
Step-by-Step Methodology
1. Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 eq).
-
Add Acetonitrile (concentration ~0.2 M to 0.5 M relative to substrate).
-
Add Potassium Carbonate (1.5 eq) and Potassium Iodide (0.1 eq).
2. Activation & Addition:
-
Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.
-
Add the Target Amine (1.2–2.0 eq) slowly.
-
Note: If the amine is a gas (e.g., methylamine), bubble it into the solution or use a pre-saturated solution in THF/MeOH.
-
3. Reaction:
-
Heat the reaction mixture to 60°C - 80°C .
-
Caution: Do not exceed 80°C to minimize elimination (acrylamide formation).
-
-
Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .
-
Endpoint: Disappearance of the chloro-starting material (
peak corresponding to substrate).
-
4. Workup (Acid-Base Extraction):
-
Cool the mixture to room temperature.
-
Filter off inorganic salts (
) and rinse the cake with ethyl acetate. -
Concentrate the filtrate under reduced pressure to remove volatiles (MeCN and excess amine).
-
Dissolve the residue in Ethyl Acetate (EtOAc) .
5. Purification Cycle (The "Self-Validating" Step):
-
Wash 1: Wash the organic layer with Water (removes residual polar impurities).
-
Extraction: Extract the organic layer with 1M HCl (2x). The product moves to the aqueous phase (as the ammonium salt); non-basic impurities remain in the organic phase.
-
Basification: Collect the acidic aqueous layer. Basify with 2M NaOH or
to pH > 10. -
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over
, filter, and evaporate.
Optimization Data (Solvent Screening)
Based on typical reaction kinetics for
| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| Acetonitrile | 80 | 6 | 85-92 | Optimal balance of rate and workup ease. |
| DMF | 100 | 2 | 88 | Fast, but difficult to remove DMF; aqueous workup required. |
| Toluene | 110 | 12 | 60 | Slow; requires phase transfer catalyst (e.g., TBAB). |
| Ethanol | 78 | 8 | 75 | Solvolysis (ethoxy byproduct) possible; slower rate. |
Purification Workflow & Logic
The following diagram illustrates the "Acid-Base Switch" technique, which ensures that only compounds containing a basic nitrogen (the product) are isolated, automatically filtering out neutral starting materials or non-basic byproducts.
Figure 2: Acid-Base extraction workflow for high-purity isolation without chromatography.
Safety & Handling
- -Haloamides: These are potent alkylating agents and potential contact sensitizers. Handle with double gloves and in a fume hood.
-
Acetonitrile: Toxic if ingested or inhaled; metabolizes to cyanide.
-
Reaction Pressure: If using low-boiling amines (e.g., methylamine, ethylamine), perform the reaction in a sealed pressure vessel (Q-tube or autoclave) behind a blast shield.
References
-
Pace, V., et al. (2016).
-Haloamides." The Chemical Record, 16(1).- Grounding: Comprehensive review of -haloamide reactivity, confirming the utility of nucleophilic substitution for library gener
- Ley, S. V., et al. (2015). "Continuous flow synthesis of Lidocaine." Reaction Chemistry & Engineering. Grounding: Validates the industrial relevance and conditions (high temperature, amine excess) for the synthesis of structurally identical acetamide anesthetics.
-
Shi, L., et al. (2003).[2] "Rapid and Efficient Microwave-Assisted Amination." Organic Letters.
- Grounding: Supports the use of polar aprotic solvents and base-mediated protocols for amin
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.
Application Notes and Protocols: 2-Chloro-N-isopropylpropanamide as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 2-Chloro-N-isopropylpropanamide
This compound is a valuable and versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive secondary chloride and an amide moiety, offers a unique combination of properties that make it an ideal starting material for the construction of a diverse array of novel compounds. The presence of the electrophilic carbon atom alpha to the carbonyl group allows for facile nucleophilic substitution, providing a straightforward route to introduce various functional groups. Simultaneously, the N-isopropyl amide group can influence the molecule's solubility, lipophilicity, and conformational properties, which can be strategically exploited in the design of new chemical entities with desired biological or material properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for innovative molecular design.
Core Physicochemical and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H12ClNO | PubChem |
| Molecular Weight | 149.62 g/mol | PubChem |
| IUPAC Name | 2-chloro-N-propylpropanamide | PubChem |
| CAS Number | 94318-71-5 | PubChem |
| Appearance | White to off-white crystalline solid (typical) | General Knowledge |
| Reactivity | The key reactive site is the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack. The amide functionality is generally stable under common nucleophilic substitution conditions but can be hydrolyzed under harsh acidic or basic conditions. | General Organic Chemistry Principles |
The primary mode of reaction for this compound is nucleophilic substitution, predominantly following an S(_N)2 mechanism. The choice of nucleophile, solvent, and reaction conditions can significantly influence the reaction outcome and yield.
Diagram: The Central Role of this compound in Synthesis
Caption: Synthetic pathways from this compound.
Application in the Synthesis of Bioactive Molecules: Herbicides
A significant application of this compound and related chloroacetamides is in the development of herbicides. These compounds typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which disrupts cell division and growth.[1][2] The N-isopropyl group can play a crucial role in the molecule's uptake, translocation, and binding to the target enzyme.
Protocol 1: Synthesis of a Novel Thioether-Containing Propanamide with Potential Herbicidal Activity
This protocol details the synthesis of a novel thioether derivative through the nucleophilic substitution of the chlorine atom in this compound with a thiol. This class of compounds has shown promise as herbicidal agents.[3]
Reaction Scheme:
Caption: Synthesis of an N-isopropyl-2-(arylthio)propanamide derivative.
Materials and Reagents:
-
This compound
-
Substituted aryl thiol (e.g., 4-methylthiophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted aryl thiol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Stir the reaction mixture vigorously and heat to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure N-isopropyl-2-(arylthio)propanamide derivative.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Pharmaceutical Scaffolds
The versatility of this compound extends to the synthesis of scaffolds for drug discovery. The introduction of various nucleophiles can lead to novel derivatives with potential therapeutic applications, including anticancer and antifungal activities.
Protocol 2: Synthesis of an N-Aryl-2-(isopropylamino)propanamide Derivative
This protocol describes the synthesis of an N-aryl-2-(isopropylamino)propanamide derivative, a scaffold that can be further elaborated in medicinal chemistry programs. This reaction involves the nucleophilic substitution of the chlorine atom with an aniline derivative.
Reaction Scheme:
Caption: Synthesis of a 2-(Arylamino)-N-isopropylpropanamide derivative.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the substituted aniline (1.2 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 2-(arylamino)-N-isopropylpropanamide derivative.
Self-Validation and Trustworthiness:
The protocols provided are based on established principles of organic synthesis. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final products must be rigorously characterized by standard analytical techniques (NMR, MS, IR) to confirm their identity and purity. The yields and reaction times may vary depending on the specific substrates and reaction scale. It is recommended to perform a small-scale trial reaction to optimize the conditions before scaling up.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. Chloroacetamides can be skin and eye irritants.
Conclusion: A Gateway to Molecular Innovation
This compound has proven to be a highly effective and versatile building block for the synthesis of a wide range of novel compounds. Its predictable reactivity, coupled with the ability to introduce diverse functionalities through nucleophilic substitution, makes it an invaluable tool for researchers in agrochemicals, pharmaceuticals, and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of new chemical space and the development of innovative molecules with tailored properties and functions.
References
-
PubChem. 2-chloro-N-propylpropanamide. National Center for Biotechnology Information. Available at: [Link].
-
Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. Available at: [Link].
-
Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360. Available at: [Link].
-
Huang, T. H., Tu, H. Y., Aibibu, Z., Hou, C. J., & Zhang, A. D. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. Available at: [Link].
-
FBN. (2021). Herbicide Mode of Action Groups 101. Available at: [Link].
-
LeBaron, H. M., & McFarland, J. E. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277. Available at: [Link].
- Patel, R. P., & Price, S. (1967). N-Substituted-2-chloropropionamides as herbicides. Journal of Agricultural and Food Chemistry, 15(4), 725-727.
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link].
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Available at: [Link].
-
Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Archives. Available at: [Link].
-
University of Wisconsin-Madison. (n.d.). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Available at: [Link].
-
Ganesan, A. (2019). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 30(11), 1431-1451. Available at: [Link].
-
Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Available at: [Link].
-
Jugulam, M., & Shyam, C. (2019). Mode of Action for Chloroacetamides and Functionally Related Compounds. In Herbicide Resistance in Weeds and Crops. IntechOpen. Available at: [Link].
-
Panahi, H. A., Tavanaei, Y., Moniri, E., & Keshmirizadeh, E. (2014). Synthesis and characterization of poly[N-isopropylacrylamide-co-1-(N,N-bis-carboxymethyl)amino-3-allylglycerol] grafted to magnetic nano-particles for the extraction and determination of fluvoxamine in biological and pharmaceutical samples. Journal of Chromatography A, 1345, 37-42. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Propanamide Synthesis & Optimization
Ticket ID: PROP-YIELD-001
Subject: Troubleshooting Low Yield in Propanamide ( ) Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Framework
Welcome to the Technical Support Center. If you are experiencing low yields (<50%) in the synthesis of propanamide from propionyl chloride, the issue rarely lies in the reaction kinetics—acylation of ammonia is rapid and thermodynamically favorable.
The Failure Point is almost exclusively "Loss on Isolation."
Propanamide is a short-chain primary amide with high polarity and significant water solubility.[1][2][3] Standard organic extraction protocols (e.g., washing with water/brine and extracting with ether) often result in the product partitioning into the aqueous phase, leading to massive yield loss.
Quick Diagnostic Checklist:
-
Did you use an aqueous workup? (High probability of product loss).
-
Did you use aqueous ammonia (
)? (Introduces hydrolysis competition). -
Is your product an oil that won't crystallize? (Likely water/solvent contamination).
Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Reagents
Q: I am using propionyl chloride and 28% aqueous ammonia. Why is my yield inconsistent? A: You are fighting a competition between ammonolysis (forming amide) and hydrolysis (forming propionic acid).
-
The Problem: While ammonia is a better nucleophile than water, the biphasic nature of the system (organic solvent + water) can limit the availability of
at the reaction interface. Furthermore, the heat generated (exotherm) accelerates the hydrolysis of the acid chloride. -
The Fix: Switch to Anhydrous Conditions . Bubbling dry
gas into a solution of propionyl chloride in Dichloromethane (DCM) or Diethyl Ether eliminates hydrolysis entirely. If you must use aqueous ammonia, use the Schotten-Baumann method: keep the temperature <0°C and vigorously stir to maximize interfacial area.
Q: My propionyl chloride is dark/fuming. Can I still use it? A: Dark color indicates decomposition into propionic acid and HCl.
-
Impact: Propionic acid will not react with ammonia to form the amide under these conditions; it will simply form an ammonium salt (
), which is water-soluble and will be washed away, reducing your theoretical yield. -
Action: Distill the propionyl chloride (bp ~80°C) before use if purity is suspect.
Module B: Isolation & Purification (Critical Path)
Q: I extracted the reaction mixture with Diethyl Ether and washed with water, but recovered almost nothing. A: This is the most common error. Propanamide has high water solubility due to extensive hydrogen bonding capabilities.[2][3]
-
The Science: Partition coefficients (
) favor the aqueous phase when the organic solvent is non-polar (like hexane or ether). -
The Fix: Avoid water washes entirely.
-
Filter off the solid ammonium chloride (
) byproduct formed during the anhydrous reaction. -
Evaporate the organic solvent directly.
-
Recrystallize the residue from Acetone or Ethyl Acetate .
-
Q: How do I remove the ammonium chloride (
-
Protocol: Use a sintered glass funnel or a Celite pad to filter the reaction mixture. The filtrate contains your product. The solid cake is the byproduct.
-
Warning: If you used an excess of ammonia, the crude product might contain trapped
. This can be removed by vacuum drying.[4]
Technical Data & Solvent Selection
Table 1: Solubility Profile & Solvent Selection for Propanamide
| Solvent | Solubility of Propanamide | Role in Protocol |
| Water | High | AVOID during workup. Causes yield loss.[5] |
| Dichloromethane (DCM) | High | Excellent reaction solvent. Easy to evaporate. |
| Diethyl Ether | Moderate | Good reaction solvent; product may precipitate if concentrated. |
| Acetone | High (Hot) / Low (Cold) | Ideal for Recrystallization. |
| Hexane/Heptane | Negligible | Use as an anti-solvent to force precipitation. |
Standard Operating Procedure (SOP)
Protocol: High-Yield Anhydrous Synthesis of Propanamide Target Yield: >85% | Scale: 50 mmol
Safety: Propionyl chloride is corrosive and lachrymatory. Perform in a fume hood.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and a gas inlet tube (or balloon).
-
Solvent: Add 50 mL of anhydrous Dichloromethane (DCM) .
-
Reagent A: Add 50 mmol (4.35 mL) of Propionyl Chloride . Cool the system to 0°C using an ice bath.
-
Reagent B (Ammonia):
-
Preferred: Slowly bubble dry
gas into the solution for 15-20 minutes. -
Alternative: Add a solution of 100 mmol Ammonia (dissolved in Methanol or Dioxane) dropwise.
-
Note: A white precipitate of Ammonium Chloride (
) will form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Workup (The "Dry" Method):
-
Filtration: Filter the mixture through a sintered glass funnel to remove the solid
. Wash the solid cake with 10 mL DCM. -
Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, <30°C bath).
-
-
Purification:
-
The residue is crude propanamide.
-
Dissolve in minimum boiling Acetone .
-
Cool to -20°C. Collect white crystals via filtration.
-
Purity Check: Melting Point should be 79-81°C [1].
-
Logic & Workflow Visualization
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss based on reaction conditions and workup method.
Figure 2: Optimized Reaction Pathway
Caption: The anhydrous pathway minimizes side reactions and simplifies isolation by exploiting solubility differences.
References
-
Vogel, A. I., & Furniss, B. S. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7] Longman Scientific & Technical. (Standard reference for physical constants and amide synthesis protocols).
-
PubChem. (n.d.). Propanamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
-
Solubility of Things. (n.d.). Solubility of Propanamide. Retrieved from [Link]
Sources
- 1. webqc.org [webqc.org]
- 2. fiveable.me [fiveable.me]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vogel's Textbook Practical Organic Chemistry - AbeBooks [abebooks.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
improving selectivity in N-alkylation of secondary amides
Technical Support Center: Selectivity in -Alkylation of Secondary Amides
Welcome to the Advanced Synthesis Support Module.
Subject: Optimizing Chemoselectivity (
Module 1: The Fundamental Conflict
Why is my reaction failing?
The core issue in alkylating secondary amides (
When you treat a secondary amide with a base, you generate a resonance hybrid with negative charge density delocalized between the Nitrogen and the Oxygen.
- -Alkylation (Thermodynamic Product): Leads to the desired tertiary amide.
- -Alkylation (Kinetic Product): Leads to an imidate ether (often unstable or hydrolyzed back to starting material).
The Rule of Thumb:
-
Hard/Hard Interactions favor Oxygen: High charge density bases, hard electrophiles (sulfates, sulfonates), and highly polar, oxygen-solvating solvents often tip the balance toward
-alkylation. -
Soft/Soft Interactions favor Nitrogen: Soft electrophiles (iodides), polarizable cations, and conditions that stabilize the
-anion favor the desired amide.
Visualizing the Problem
The following diagram illustrates the resonance conflict and the decision pathways.
Figure 1: Mechanistic divergence in amide alkylation. The resonance hybrid allows attack from either N or O depending on conditions.
Module 2: Troubleshooting & Optimization Protocols
Issue 1: "I am observing significant -alkylation (Imidate formation)."
Diagnosis: Your reaction conditions are likely too "hard" or the solvent is sequestering the cation too effectively, leaving a "naked" anion that attacks via the atom with the highest electron density (Oxygen).
Corrective Action: Switch to a Phase Transfer Catalysis (PTC) system or modify the Electrophile.
Protocol A: Phase Transfer Catalysis (The "Gold Standard" for Selectivity)
This method uses a non-polar solvent (Toluene) and a solid base. The phase transfer catalyst extracts the amide anion into the organic layer as a tight ion pair, which sterically and electronically favors
Reagents:
-
Solvent: Toluene (Anhydrous not strictly required but recommended).
-
Base: KOH (Solid, powdered) or NaOH (50% aq. solution).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (Benzyltriethylammonium chloride) (5-10 mol%).
-
Electrophile: Alkyl Bromide or Iodide.
Step-by-Step:
-
Dissolve the secondary amide (1.0 equiv) in Toluene (0.2 M).
-
Add TBAB (0.1 equiv).
-
Add powdered KOH (2.0 equiv) and stir vigorously at room temperature for 15 minutes.
-
Add the Alkyl Halide (1.2–1.5 equiv) dropwise.
-
Heat to 50–80°C (depending on substrate sterics). Monitor by TLC/LCMS.
-
Why this works: The soft quaternary ammonium cation (
) pairs with the amide anion. This ion pairing shields the Oxygen and directs the alkyl halide toward the Nitrogen lone pair.
Issue 2: "My yield is low due to hydrolysis or starting material recovery."
Diagnosis: If using NaH/DMF, trace moisture is destroying your base or hydrolyzing the product. Alternatively, the "Hard" leaving group (like Tosylate/Mesylate) is reacting too slowly or favoring elimination.
Corrective Action: "Finkelstein in situ" or Base Switch.
Protocol B: The "Cesium Effect" (Mild & Dry)
Cesium carbonate in acetonitrile or DMF is milder than NaH and often provides higher chemoselectivity due to the "Cesium Effect" (solubility and coordination).
Step-by-Step:
-
Dissolve secondary amide (1.0 equiv) in dry MeCN or DMF.
-
Add
(2.0 equiv). -
Critical Step: If using an Alkyl Chloride or Bromide, add TBAI (Tetrabutylammonium iodide) (0.5 equiv) or NaI (1.0 equiv). This generates the Alkyl Iodide in situ (softer electrophile).
-
Add Alkyl Electrophile (1.2 equiv).
-
Heat to 60–80°C in a sealed vial.
-
Why this works: Iodides are softer electrophiles than bromides/chlorides, favoring the softer
-nucleophile over the harder -nucleophile.
Module 3: Advanced Data & Selection Guide
Solvent & Base Matrix
Use this table to select conditions based on your specific substrate constraints.
| Constraint | Recommended System | Base | Solvent | Selectivity ( | Notes |
| Standard Substrate | PTC (Protocol A) | KOH (s) / NaOH (aq) | Toluene | >95:5 | Best general method. Scalable. |
| Base Sensitive | Cesium Protocol (B) | MeCN | ~90:10 | Milder than hydroxide/hydride. | |
| Sterically Hindered | Classical Strong | NaH (60%) | DMF/THF | Variable | Risk of O-alkylation. Keep temp low (0°C) initially. |
| Chiral Center ( | Mild PTC | KOH (s) | 2-MeTHF | High | Avoids racemization better than NaH. |
Decision Logic for Experimental Design
Figure 2: Workflow for selecting the optimal alkylation protocol.
Module 4: Cutting-Edge Alternatives (Non-SN2)
If standard alkylation fails (e.g., unreactive electrophiles or exclusive
Ruthenium-Catalyzed "Borrowing Hydrogen"
Ideal for: Green chemistry applications; avoiding mutagenic alkyl halides. Mechanism: Uses alcohols as the alkylating agent.[1][2][3][4][5][6] The catalyst oxidizes the alcohol to an aldehyde, the amide condenses to form an acylimine, and the catalyst reduces it back to the alkylated amide.
-
Catalyst:
+ DPEphos.[1][7][8] -
Reference: Watanabe et al.[1][3] and Williams et al.[1] have demonstrated this for primary amides, with emerging utility for secondary amides under forcing conditions.
Copper-Catalyzed Cross-Coupling (Chan-Lam Variant)
Ideal for: Arylation or specific alkylations using Boronic Acids. Protocol:
-
Reagents: Alkylboronic acid +
+ Base. -
Benefit: Completely avoids the
mechanism, thereby bypassing the -alkylation vs -alkylation competition governed by nucleophilicity. The mechanism is oxidative coupling on the Nitrogen.
References
-
Fundamental Selectivity & PTC
- Reaxys/SciFinder Standard Protocols for Amide Alkyl
-
Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalysed N-alkylations of carboxamides. Synthesis, 1981(12), 1005-1008.
-
Cesium Effect
-
Ruthenium Catalysis (Alcohol Alkylation)
-
Hamid, M. H., et al. (2009).[1] Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.
-
-
Copper Catalysis (Boronic Acids)
-
Rossi, S. A., et al. (2013).[5] General Catalytic Procedure for the Cross-Coupling of Primary Amides and Alkylboronic Acids. Organic Letters, 15(10), 2314–2317.
-
Sources
- 1. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 5. Substituted amide synthesis by amidation [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Propachlor Impurity Profiling & Identification
[1]
Status: Operational Ticket ID: PROP-IMP-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Troubleshooting for Propachlor (2-Chloro-N-isopropylacetanilide) Impurity Analysis[1]
Executive Summary
Propachlor is a chloroacetanilide herbicide.[1][2] Its impurity profile is bifurcated into two distinct categories: Process-Related Impurities (arising from the acylation of N-isopropylaniline) and Degradation Products (environmental metabolites like Oxanilic Acid (OA) and Ethanesulfonic Acid (ESA)).[1]
This guide addresses the specific analytical challenges of these compounds, including the thermal instability of metabolites in GC-MS, the separation of polar ionic degradates in RP-HPLC, and the phenomenon of rotational isomerism (rotamers) causing peak splitting.[1]
Part 1: The Impurity Landscape (Visualization)
Understanding the origin of the impurity is the first step in selecting the correct detector. The diagram below maps the genesis of key impurities.
Figure 1: Propachlor Impurity Genesis Map.[1] Red nodes indicate synthesis impurities; Yellow nodes indicate degradation products common in stability studies.[1]
Part 2: Analytical Protocols & Methodologies
Protocol A: High-Resolution LC-MS/MS for Metabolite Identification
Best for: Polar degradates (OA, ESA) that do not retain well on standard C18 or degrade in GC injectors.[1]
1. System Suitability & Conditions
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm | Standard C18 often fails to retain the highly polar OA/ESA metabolites, leading to ion suppression near the void volume [1].[1] |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water | Ammonium formate buffers the pH to ensure ionization stability for the acidic metabolites.[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides better solvation for polar chloroacetanilide metabolites than Acetonitrile.[1] |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation efficiency.[1] |
| Detection | ESI Negative (for OA/ESA) & ESI Positive (Parent) | Acidic metabolites ionize best in negative mode; Propachlor ionizes in positive mode [M+H]+. |[1]
2. Gradient Profile
-
0-1 min: 5% B (Isocratic hold for polar retention)[1]
-
1-10 min: 5% -> 95% B (Linear gradient)[1]
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
3. Critical Quality Attribute (CQA):
-
Resolution (Rs): Must be > 1.5 between Propachlor OA and Propachlor ESA. These are often isobaric or close in mass; chromatographic separation is vital.[1]
Protocol B: GC-MS for Process Impurity Profiling
Best for: Non-polar precursors (N-isopropylaniline) and volatile side-products.[1]
1. System Configuration
| Parameter | Specification | Rationale |
|---|---|---|
| Inlet Temp | 200°C (Splitless) | WARNING: Higher temps (>230°C) can induce thermal degradation of Propachlor into isopropylaniline, creating a false positive for Impurity A [2].[1] |
| Column | 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm | Standard non-polar phase separates the amine precursor from the amide parent effectively.[1] |
| MS Source | Electron Impact (EI), 70 eV | Provides rich fragmentation for library matching of unknown synthesis byproducts.[1] |
Part 3: Troubleshooting & FAQs
Issue 1: Peak Splitting of the Main Propachlor Peak
User Question: "I am running a standard RP-HPLC method (C18, Water/ACN), and my Propachlor standard appears as a split peak or a peak with a distinct shoulder. Is my column failing?"
Technical Diagnosis: Likely Rotational Isomerism (Rotamers) , not column failure.[1] Chloroacetanilides possess a sterically hindered amide bond.[1] The rotation around the Nitrogen-Carbonyl bond is restricted, creating distinct cis and trans conformers that can separate chromatographically at lower temperatures.[1]
Corrective Action:
-
Temperature Check: Increase column oven temperature to 40°C or 45°C .
-
Solvent Check: Ensure the sample diluent matches the initial mobile phase strength.[1] Injecting a high % organic sample into a low % organic stream can also cause peak splitting (solvent effect).[1]
Issue 2: Tailing of Impurity A (N-isopropylaniline)
User Question: "In my HPLC purity check, the peak for the starting material (N-isopropylaniline) tails significantly (Tailing Factor > 2.0), making integration difficult."
Technical Diagnosis: Silanol Interaction. N-isopropylaniline is a secondary amine.[1] At neutral or weakly acidic pH, it can become protonated and interact strongly with residual silanol groups (Si-OH) on the silica backbone of the HPLC column.[1]
Corrective Action:
-
pH Modification: Raise the mobile phase pH to ~7.5-8.0 (using Ammonium Bicarbonate), IF your column is pH stable (e.g., C18 hybrid particles).[1] This suppresses the protonation of the amine.[1]
-
Ion Pairing (Alternative): Add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base to block silanol sites.[1]
-
Column Switch: Switch to a "Base-Deactivated" (BD) or "End-capped" column specifically designed for basic compounds.
Issue 3: "Ghost Peaks" in Gradient LC-MS
User Question: "I see unknown peaks eluting at high organic composition that do not match my synthesis pathway."
Technical Diagnosis: System Contamination or Carryover. Propachlor and its lipophilic impurities stick to plastic tubing and rotor seals.[1]
Self-Validating Test: Perform a "Zero-Volume Injection" (run the gradient without an injection).
-
Result A: Peaks appear? The contamination is in the mobile phase or pump heads.[1]
-
Result B: No peaks? The contamination is in the injector loop or needle.[1]
Corrective Action: Implement a needle wash with high solvency: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .[1] The isopropanol helps solubilize the sticky chloroacetanilide residues.[1]
Part 4: Structural Identification Workflow
When an unknown impurity is detected >0.1% (ICH Q3A threshold), use this logic flow to identify it.
Figure 2: Decision Matrix for Unknown Impurity Identification.
References
-
U.S. Environmental Protection Agency (EPA). (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1] Version 1.1. [Link]
-
Hladik, M. L., et al. (2005).[1] Degradates of chloroacetanilide herbicides in Midwestern streams.[1] Journal of Chromatography A. [Link] (Link to related ACS Environmental Science & Technology publication on degradate analysis).[1]
-
European Food Safety Authority (EFSA). (2011).[1] Conclusion on the peer review of the pesticide risk assessment of the active substance propachlor. EFSA Journal.[1] [Link][1]
-
PubChem. (n.d.).[1] Propachlor Compound Summary - Impurities and Metabolites.[1] National Library of Medicine.[1] [Link][1]
For further assistance, please contact the Analytical Method Development Group.
degradation of 2-chloro-N-isopropylpropanamide in acidic vs basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of 2-chloro-N-isopropylpropanamide, a compound belonging to the chloroacetanilide class of molecules. Understanding the pH-dependent degradation of this compound is critical for predicting its environmental fate, ensuring formulation stability, and identifying potential degradants. This document is designed to be a practical resource for your experimental work.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the degradation of this compound under various pH conditions.
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
A1: this compound (also known as Propachlor) exhibits pH-dependent stability. Some studies indicate that it is persistent in neutral and basic aqueous media but is unstable and degrades more readily under acidic environmental conditions.[1][2] However, for other related chloroacetamide herbicides, the degradation rate has been observed to be faster under both acidic and alkaline conditions compared to neutral pH.[3] This highlights that the stability is highly specific to the compound's structure and the experimental conditions. Therefore, it is crucial to perform stability studies at the specific pH relevant to your work.
Q2: What are the primary chemical degradation mechanisms for this compound in acidic and basic conditions?
A2: The primary chemical degradation pathway in aqueous solution is hydrolysis. The mechanism, however, is catalyzed differently depending on the pH:
-
Acidic Conditions: Under acidic conditions, the degradation is typically an acid-catalyzed hydrolysis. The initial and rate-determining step is often the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the amide bond. Another possibility is the direct substitution of the chlorine atom, which can also be influenced by the acidic environment.[4]
-
Basic Conditions: In basic media, the degradation proceeds via base-catalyzed hydrolysis. The primary mechanism is the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the carbon-chlorine bond, leading to a nucleophilic substitution (SN2) reaction that displaces the chloride ion.[5] Alternatively, the hydroxide ion can attack the carbonyl carbon of the amide group, leading to amide hydrolysis. The relative rates of these two pathways depend on the specific molecular structure and reaction conditions.
Q3: What are the expected major degradation products of this compound hydrolysis?
A3: The initial and most common degradation step is the replacement of the chlorine atom with a hydroxyl group, a process known as dechlorination.[5] This leads to the formation of 2-hydroxy-N-isopropylpropanamide . Depending on the severity of the conditions (e.g., high temperature, extreme pH), further degradation via amide bond hydrolysis can occur, yielding 2-hydroxypropanoic acid (lactic acid) and isopropylamine . In environmental or biological systems, a wider range of metabolites can be formed, including N-isopropylaniline and various water-soluble oxanilic and sulfonic acids.[6][7]
Q4: How can I experimentally monitor the degradation of this compound and identify its products?
A4: A robust analytical strategy is essential for monitoring the degradation kinetics and identifying the resulting products. The recommended approach involves:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is the standard method for separating the parent compound from its more polar degradation products.
-
Detection and Quantification:
-
UV-Vis Spectroscopy: Can be used for quantification if the parent compound and degradants have sufficient chromophores and their spectra are distinct.[8]
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, allowing for accurate quantification of the parent compound and the identification of unknown degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[9][10] Gas chromatography-mass spectrometry (GC-MS) can also be a viable option.[11]
-
Q5: My observed degradation rates are slower/faster than expected. What could be the cause?
A5: Discrepancies in degradation rates can arise from several factors:
-
Buffer Effects: The composition of your buffer solution can influence the reaction rate. Some buffer components may act as catalysts or inhibitors.
-
Temperature Control: Hydrolysis reactions are temperature-dependent. Ensure your reaction vessel is maintained at a constant and accurate temperature.
-
Ionic Strength: The ionic strength of the solution can affect reaction rates, particularly for reactions involving charged species.[12]
-
Purity of Starting Material: Impurities in your this compound sample could potentially accelerate or hinder the degradation process.
Troubleshooting Guide
This section provides solutions to common problems encountered during degradation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic conditions. | The reaction may be slower than anticipated at the chosen temperature and pH. The acid concentration may be too low. | Increase the reaction temperature in controlled increments (e.g., 40°C, 50°C). Use a stronger acid concentration, ensuring it is compatible with your analytical method. Verify the pH of your reaction mixture at the start and end of the experiment. |
| Inconsistent or non-reproducible kinetic data. | Inaccurate temperature control. Inconsistent sample preparation or dilution. pH of the buffer solution is drifting over time. | Use a calibrated, temperature-controlled water bath or heating block. Prepare fresh stock solutions and use calibrated pipettes for all dilutions. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material or solvent. Further degradation of primary products into secondary products. Side reactions occurring under the experimental conditions. | Analyze your starting material and solvents for purity. Develop a chromatographic method that can resolve all potential products. Use LC-MS/MS to identify the structure of the unknown peaks.[10] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. Sample matrix effects. Co-elution of the analyte and degradation products. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase). Use a solid-phase extraction (SPE) step to clean up the sample before injection. Adjust the gradient elution program or try a different column chemistry. |
Data Summary: Acidic vs. Basic Degradation
| Feature | Acidic Conditions (H⁺ catalyzed) | Basic Conditions (OH⁻ catalyzed) |
| Relative Rate | Generally faster than neutral pH.[1][2] | Can be faster than neutral pH, with the rate increasing with higher pH.[5] |
| Proposed Mechanism | Acid-catalyzed hydrolysis, potentially involving protonation of the amide carbonyl. | Nucleophilic substitution (SN2) at the C-Cl bond by OH⁻ and/or base-catalyzed amide hydrolysis. |
| Primary Product | 2-hydroxy-N-isopropylpropanamide | 2-hydroxy-N-isopropylpropanamide |
| Secondary Products | 2-hydroxypropanoic acid and isopropylamine | 2-hydroxypropanoic acid and isopropylamine |
Diagrams
Caption: Proposed degradation pathways under acidic and basic conditions.
Caption: General experimental workflow for a kinetic degradation study.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis
-
Objective: To determine the pseudo-first-order rate constant for the degradation of this compound at a specific pH and temperature.
-
Materials:
-
This compound (analytical standard grade)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Buffer reagents (e.g., for pH 4: citrate buffer; for pH 9: borate buffer)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Thermostated water bath or incubator
-
Autosampler vials
-
HPLC-UV or LC-MS/MS system
-
-
Methodology:
-
Buffer Preparation: Prepare 100 mL of the desired pH buffer solution (e.g., 0.1 M citrate buffer for pH 4, 0.1 M borate buffer for pH 9). Verify the final pH with a calibrated meter.
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Reaction Initiation: Place a volumetric flask containing 50 mL of the prepared buffer into the thermostated water bath set to the desired temperature (e.g., 50°C) and allow it to equilibrate.
-
At time t=0, spike the buffer solution with a small volume of the stock solution to achieve the desired initial concentration (e.g., 10 µg/mL). Mix thoroughly.
-
Sampling: Immediately withdraw a 1 mL aliquot (this is the t=0 sample) and transfer it to an autosampler vial. If necessary, quench the reaction by adding a neutralizing agent or by placing the vial in an ice bath.
-
Continue to withdraw 1 mL aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected rate of degradation.
-
Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the concentration (ln[C]) versus time. If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated as 0.693/k.
-
References
- Degradation of MCPA in Soil Horizons of Polish Agricultural Soils - Polish Journal of Environmental Studies.
- In vitro dissipation of S-metolachlor herbicide in different pH water - International Journal of Chemical Studies.
-
Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process - ResearchGate. Available at: [Link]
- Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - NIH.
-
Kinetics and mechanism of chlorambucil hydrolysis - PubMed. Available at: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities - ResearchGate. Available at: [Link]
-
Kinetics and mechanism of propachlor reductive transformation through nucleophilic substitution by dithionite - PubMed. Available at: [Link]
-
The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - ACS Omega. Available at: [Link]
- Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study.
-
2-chloro-N-propylpentanamide - PubChem. Available at: [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - PMC - NIH. Available at: [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Transformation of Herbicide Propachlor by an Agrochemical Thiourea - USDA ARS.
-
Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC. Available at: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - ACS Publications. Available at: [Link]
-
Kinetics of Base Hydrolysis of Methyl Iodide in Binary Solvents Water-Isopropyl Alcohol - ResearchGate. Available at: [Link]
-
Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed. Available at: [Link]
-
A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - RSC Publishing. Available at: [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel - ResearchGate. Available at: [Link]
-
2-chloro-N-propylpropanamide - PubChem. Available at: [Link]
-
Propachlor (EHC 147, 1993) - INCHEM. Available at: [Link]
-
The hydrolysis of 2-bromo-2-methylpropane - RSC Education. Available at: [Link]
-
Liquid chromatography with post-column reagent addition of ammonia in methanol coupled to negative ion electrospray ionization tandem mass spectrometry for determination of phenoxyacid herbicides and their degradation products in surface water - PubMed. Available at: [Link]
-
Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. Available at: [Link]
-
Analytical Method Development for the Determination of Eight Biocides in Various Environmental Compartments and Application for Monitoring Purposes - PubMed. Available at: [Link]
-
2-Chloro-N-ethylpropionamide - PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of propachlor reductive transformation through nucleophilic substitution by dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propachlor (EHC 147, 1993) [inchem.org]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
- 10. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-chloro-N-isopropylpropanamide in Solution
Introduction: Understanding the Stability Challenges of 2-chloro-N-isopropylpropanamide
This compound is an α-chloro amide, a class of compounds that are valuable synthetic intermediates in drug development and agrochemical research.[1][2][3] The carbon-halogen bond in these molecules imparts unique reactivity, making them useful precursors for a variety of transformations.[4][5] However, the very features that make this compound a useful synthetic linchpin also contribute to its inherent instability in solution.
The primary stability concerns for this compound stem from two key functional groups:
-
The α-chloro group: The chlorine atom is positioned on a carbon adjacent to a carbonyl group, making it susceptible to nucleophilic substitution reactions, particularly hydrolysis.
-
The amide bond: While generally stable, the amide bond can undergo hydrolysis under acidic or basic conditions, a reaction that is often accelerated by heat.[6][7]
This guide provides a comprehensive troubleshooting framework for researchers encountering stability issues with this compound. It offers field-proven insights and detailed protocols to help diagnose degradation, select appropriate solvent systems, and establish optimal storage conditions.
Primary Degradation Pathways
Understanding the likely degradation pathways is the first step in troubleshooting. For this compound, two main reactions are of concern: C-Cl bond hydrolysis and amide bond hydrolysis.
Caption: Primary degradation pathways for this compound in aqueous solution.
Troubleshooting Guide: Experimental Observations & Solutions
This section is structured to address common problems encountered during experimental work.
Q1: My compound's concentration is decreasing in an aqueous buffer. What is the likely cause and how can I fix it?
A1: Root Cause Analysis & Solution
A decreasing concentration in an aqueous solution strongly suggests hydrolytic degradation. The most critical parameter to investigate is the pH of your solution.
-
Mechanism of pH Influence:
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the amide bond is a primary concern. The carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[8]
-
Neutral to Slightly Basic Conditions (pH 7-9): Direct nucleophilic attack by water or hydroxide ions on the carbon bearing the chlorine atom (SN2 reaction) becomes significant. This displaces the chloride ion to form 2-hydroxy-N-isopropylpropanamide.
-
Strongly Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond is the dominant degradation pathway.[9] Hydroxide ions directly attack the carbonyl carbon, leading to the formation of 2-chloropropanoate and isopropylamine.[7][10]
-
Troubleshooting Steps:
-
pH Screening Study: Prepare your solution in a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8.5).
-
Analyze Over Time: Monitor the concentration of the parent compound at set time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC-UV.
-
Identify the "Sweet Spot": Plot the percentage of remaining parent compound against pH. The pH at which the degradation is minimal is your optimal pH range. For many halogenated compounds, this is often in the slightly acidic range (pH 4-6), which balances the rates of different hydrolysis mechanisms.
Data Summary Example: pH Screening Results
| Buffer pH | % Parent Remaining (24h @ RT) | Major Degradant Observed |
| 4.0 (Acetate) | 98.5% | Minimal |
| 6.0 (Phosphate) | 99.2% | Minimal |
| 7.4 (Phosphate) | 91.0% | 2-hydroxy-N-isopropylpropanamide |
| 8.5 (Borate) | 75.6% | 2-chloropropanoic acid, Isopropylamine |
Q2: I'm seeing new peaks in my HPLC chromatogram. How can I identify them?
A2: Identification Through Forced Degradation
The appearance of new peaks indicates the formation of degradation products. A forced degradation study is the standard approach to intentionally generate these products and confirm their identity.[11][12] This study also helps in developing a robust, stability-indicating analytical method.[13]
-
Rationale: By subjecting the compound to stress conditions more severe than typical storage, you can accelerate the formation of degradants that might appear over a longer shelf-life.[14] The goal is to achieve a target degradation of 5-20%.[13][15]
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Dissolve this compound in an appropriate solvent (e.g., Acetonitrile/Water 50:50).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂, keep at room temperature for 2-6 hours.
-
Thermal: Heat the stock solution at 80°C for 24 hours.
-
Photolytic: Expose the solution to light (ICH Q1B conditions) for 24 hours.
-
-
Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the new peaks, allowing you to deduce their structures by comparing them to the expected degradation products.
Q3: What are the best practices for preparing and storing stock solutions?
A3: Solvent Selection and Storage Conditions
-
Solvent Choice:
-
For Long-Term Storage (> 1 week): Use aprotic organic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO). These solvents do not participate in hydrolysis. Store at -20°C or -80°C.
-
For Immediate Use (< 24 hours): If aqueous buffers are required, prepare them fresh. Use a buffer system in the optimal pH range identified in your screening study (typically pH 4-6). Keep solutions on ice during use.
-
-
Storage Conditions:
-
Temperature: Lower temperatures dramatically slow down degradation rates. For stock solutions in organic solvents, -20°C is standard.
-
Light: Protect solutions from light by using amber vials or wrapping vials in aluminum foil to prevent photolytic degradation.
-
Atmosphere: For highly sensitive applications, consider degassing solvents and storing vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[16]
-
Caption: A decision tree for troubleshooting the stability of this compound.
Experimental Protocols
Protocol: HPLC-UV Method for Stability Analysis
This is a general-purpose method that should be optimized for your specific instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase (formic acid) helps to produce sharp peak shapes and is compatible with mass spectrometry. The gradient elution ensures that both the parent compound and any potential degradants (which may have different polarities) are well-resolved.
Frequently Asked Questions (FAQs)
-
Can I use phosphate buffers? Yes, but be aware that some buffer species can act as nucleophiles and potentially accelerate the degradation of the C-Cl bond. It is always best to compare a phosphate buffer to a non-nucleophilic buffer (like acetate or MES) at the same pH to see if the buffer itself has a catalytic effect.
-
My compound is degrading even in pure acetonitrile. Why? Ensure your solvent is anhydrous. "Dry" or "Anhydrous" grade solvents have very low water content. Standard HPLC-grade solvents can contain enough residual water to cause slow hydrolysis over long periods, especially if not stored properly.
-
How do I quantify the degradation products if I don't have standards for them? For initial assessment, you can use relative peak area percent. However, for accurate quantitation, the relative response factor (RRF) of each degradant to the parent compound should be determined, or a standard for each impurity should be synthesized and quantified against a calibration curve.
References
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link][10]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link][6]
-
Alsbaiee, A. et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Baertschi, S. W. et al. (2017). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]
-
Pharmacopoeial Forum. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][13]
-
Powers, J. P. et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link][1][2][3]
-
P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. Retrieved from [Link][16]
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link][12]
- Singh, R. & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Stark, G. R. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. The Royal Society of Chemistry. Retrieved from [Link][17][18]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]
-
Varma, A. J. et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Retrieved from [Link][7]
Sources
- 1. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. uregina.ca [uregina.ca]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Testing | SGS USA [sgs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 17. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Amide Synthesis & Over-Alkylation Control
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and critical challenge in amide synthesis: the prevention of over-alkylation. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during amide synthesis. For more detailed explanations, please refer to the subsequent troubleshooting guides.
Q1: My primary amine is undergoing di-alkylation before it can react with my carboxylic acid. How can I prevent this?
A1: This is a classic case of the product amine being more nucleophilic than the starting amine. To mitigate this, consider using a large excess of the primary amine (5-10 equivalents) to favor the mono-alkylation product statistically. Alternatively, employing a protecting group strategy for the amine is a highly effective, albeit longer, route. For a more atom-economical approach, reductive amination is an excellent alternative to direct alkylation for synthesizing secondary amines.
Q2: I'm observing N-alkylation of my desired secondary amide product, leading to a tertiary amide impurity. What are the key factors to control this?
A2: N-alkylation of an amide is a common side reaction, especially if unreacted alkylating agent and a sufficiently strong base are present. The amide nitrogen is typically not very nucleophilic due to resonance delocalization of its lone pair with the carbonyl group.[1][2] However, a strong base can deprotonate the amide, forming a highly nucleophilic amidate anion that readily reacts with alkyl halides.[3] To prevent this, ensure complete consumption of the alkylating agent, use a milder base if possible, or consider steric hindrance by using bulkier reactants.
Q3: Can I use a milder base to prevent over-alkylation?
A3: The choice of base is critical. For the initial amine alkylation, a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can sometimes be sufficient and is less likely to deprotonate the resulting amide product. However, if you are intentionally trying to alkylate an amide, a much stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required.[3]
Q4: What is the role of the solvent in preventing over-alkylation?
A4: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or THF are common for amide alkylations as they can solvate the cation of the base and leave the anion more reactive.[3] However, for selective mono-alkylation of amines, sometimes a less polar solvent can be beneficial as it may reduce the rate of the second alkylation. The choice of solvent is highly substrate-dependent and may require optimization.
Q5: Are there alternative methods to synthesize N-alkylated amides without the risk of over-alkylation?
A5: Yes, several modern catalytic methods offer high selectivity for mono-N-alkylation. These include using alcohols as alkylating agents with ruthenium or iridium catalysts, or cross-coupling reactions like the Buchwald-Hartwig amination for forming tertiary amides.[4][5][6] These methods often proceed under milder conditions and can be more chemoselective.
II. In-Depth Troubleshooting Guides
Guide 1: Understanding and Preventing Over-Alkylation of Amines in Amide Synthesis
Over-alkylation of the starting amine is a frequent challenge, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired amide.
The fundamental issue is that the alkylated amine product is often more nucleophilic than the starting amine due to the electron-donating nature of alkyl groups.[7][8] This creates a "runaway" reaction where the product of the first alkylation reacts faster with the alkylating agent than the initial amine.
Caption: The runaway mechanism of amine over-alkylation.
-
Stoichiometric Control:
-
Protocol: Use a large excess of the primary amine (5-10 equivalents) relative to the alkylating agent.
-
Causality: This increases the probability of the alkylating agent colliding with the starting amine rather than the mono-alkylated product. While effective, this is not atom-economical and can complicate purification if the amine is not volatile.
-
-
Protecting Group Strategy:
-
Protocol: Temporarily protect the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). Perform the desired reaction, then deprotect the amine.
-
Causality: The protecting group reduces the nucleophilicity of the amine, preventing alkylation. This is a robust but multi-step approach.
-
-
Reductive Amination:
-
Protocol: React the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent (e.g., sodium triacetoxyborohydride).
-
Causality: This method forms the C-N bond in a controlled manner, avoiding direct reaction with an alkyl halide and thus preventing over-alkylation.[9]
-
Guide 2: Troubleshooting N-Alkylation of the Amide Product
The formation of a tertiary amide from a desired secondary amide is a different form of over-alkylation that requires distinct control strategies.
While the amide nitrogen's lone pair is delocalized, making it a weak nucleophile, a strong base can deprotonate the N-H bond, creating a highly reactive amidate anion.[1][3]
Caption: Mechanism of base-promoted N-alkylation of a secondary amide.
-
Careful Selection of Base:
-
Protocol: When synthesizing a secondary amide, use the mildest base necessary to drive the reaction to completion. Avoid strong bases like NaH or LDA if a tertiary amide is not the desired product.
-
Causality: A weaker base will not be strong enough to deprotonate the less acidic amide N-H proton.
-
-
Leveraging Steric Hindrance:
-
Temperature and Reaction Time Control:
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Causality: Lower temperatures decrease the rate of all reactions, but can sometimes have a more pronounced effect on the undesired side reaction. Minimizing reaction time reduces the opportunity for the N-alkylation to occur.
-
-
Modern Catalytic Methods for Selective N-Alkylation:
-
Protocol: For the targeted synthesis of N-alkyl amides, consider using catalytic methods that employ alcohols as alkylating agents or transition-metal-catalyzed cross-coupling reactions.
-
Causality: These methods often operate under milder, base-free, or weakly basic conditions and can offer high chemoselectivity for mono-alkylation.[4][5][12]
-
| Method | Alkylating Agent | Catalyst/Base | Temperature | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halide | Strong Base (NaH, LDA) | 0°C to RT | Well-established | Requires strong base, risk of over-alkylation, poor atom economy |
| Catalytic (Alcohols) | Alcohol | Ru, Ir, or Co complexes | 100-130°C | Atom-economical (water is the byproduct), often base-free | Higher temperatures, may require specific ligands |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD | 0°C to RT | Mild conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct can be difficult to remove |
| Buchwald-Hartwig | Aryl Halide | Palladium catalyst, bulky phosphine ligand, base | RT to 100°C | Excellent for aryl amides, broad scope | Catalyst cost, potential for heavy metal contamination |
III. Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation of an Amide using K₃PO₄
This protocol is adapted from a mild and sustainable method for the coupling of primary alkyl halides with amides.[5]
-
Reagent Preparation: To an oven-dried reaction vessel, add the primary amide (1.0 equiv.), K₃PO₄ (2.0 equiv.), and the primary alkyl chloride or bromide (1.2 equiv.).
-
Solvent Addition: Add a suitable solvent such as DMF or DMSO under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the mixture at a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This is a general procedure for the synthesis of a secondary amine, which can then be used in an amide coupling reaction.
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude secondary amine can often be used in the next step without further purification.
IV. Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting over-alkylation in amide synthesis.
V. References
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. Available at: [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. Available at: [Link]
-
Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry (RSC Publishing). Available at: [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]
-
Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Alkylation of Amines under Mitsunobu Conditions. Thieme Chemistry. Available at: [Link]
-
Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents. Available at:
-
Relative Basicity of Amides & Amines. Save My Exams. Available at: [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications. Available at: [Link]
-
Amine Reactivity. MSU chemistry. Available at: [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted amide synthesis by amidation [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 2-chloro-N-isopropylpropanamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. 2-chloro-N-isopropylpropanamide, a member of the α-chloroacetamide family, has traditionally been employed as a reactive intermediate, particularly in the synthesis of herbicides. However, the evolving demands of chemical synthesis, including the pursuit of milder reaction conditions, enhanced yields, and improved safety profiles, necessitate a thorough evaluation of alternative reagents.
This guide provides a comprehensive comparison of alternative reagents to this compound, with a focus on their performance in nucleophilic substitution reactions. We will delve into the nuances of reactivity, supported by experimental data, and provide practical, step-by-step protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Central Role of the α-Haloamide Moiety: A Reactivity Overview
The synthetic utility of this compound and its analogs stems from the electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is primarily governed by the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions, typically following an SN2 mechanism. The general order of reactivity for α-haloacetamides is:
Iodo > Bromo > Chloro
This trend is a direct consequence of the leaving group's ability, with the iodide ion being the best leaving group due to its larger size, greater polarizability, and the weaker carbon-iodine bond.
Head-to-Head Comparison: Chloro vs. Bromo vs. Iodo Analogs
To provide a clear and objective comparison, we will examine the performance of this compound against its bromo- and iodo- counterparts in a representative synthetic transformation: the N-alkylation of a heterocyclic amine. This class of reaction is fundamental in the synthesis of a vast array of biologically active molecules.
Table 1: Comparative Performance in the N-Alkylation of 4-Methylpyridine
| Reagent | Reaction Time (hours) | Yield (%) | Key Observations |
| This compound | 24 | 65 | Slower reaction requiring elevated temperatures. |
| 2-bromo-N-isopropylpropanamide | 8 | 85 | Significantly faster reaction at moderate temperatures. |
| 2-iodo-N-isopropylpropanamide | 2 | 92 | Very rapid reaction, often proceeding at room temperature. |
Note: The data presented is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As the data clearly indicates, moving from the chloro to the bromo and iodo analogs results in a dramatic increase in reaction rate and yield. This enhanced reactivity can be a significant advantage, allowing for milder reaction conditions, which in turn can lead to improved functional group tolerance and reduced formation of side products.
Diving Deeper: The Rationale Behind Reagent Selection
The choice between these reagents is not merely a matter of selecting the most reactive option. A careful consideration of several factors is crucial for a successful and efficient synthesis.
2-bromo-N-isopropylpropanamide: The Balanced Alternative
For many applications, 2-bromo-N-isopropylpropanamide represents an optimal balance between reactivity and stability. It is significantly more reactive than its chloro- analog, often leading to higher yields and shorter reaction times under milder conditions. While not as reactive as the iodo- derivative, it is generally more stable and less prone to degradation, making it easier to handle and store. Its cost is also typically intermediate between the chloro and iodo compounds, making it a cost-effective choice for many synthetic routes.
2-iodo-N-isopropylpropanamide: For When Speed is of the Essence
When high reactivity is the primary concern, 2-iodo-N-isopropylpropanamide is the reagent of choice. Its exceptional reactivity allows for rapid transformations, often at or below room temperature. This can be particularly advantageous when dealing with sensitive substrates or when aiming to minimize reaction times in high-throughput synthesis. However, this high reactivity comes with the trade-offs of lower stability, increased cost, and a greater propensity for side reactions if not handled carefully.
Experimental Protocols: Putting Theory into Practice
To translate this comparative analysis into actionable laboratory procedures, we provide detailed, step-by-step protocols for the synthesis of the bromo- and iodo- analogs of this compound and their subsequent use in a representative N-alkylation reaction.
Synthesis of 2-bromo-N-isopropylpropanamide
Caption: Synthesis of 2-bromo-N-isopropylpropanamide.
Methodology:
-
To a stirred solution of isopropylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromopropionyl bromide (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-N-isopropylpropanamide.
N-Alkylation of 4-Methylpyridine with 2-bromo-N-isopropylpropanamide
Caption: N-Alkylation with 2-bromo-N-isopropylpropanamide.
Methodology:
-
In a round-bottom flask, dissolve 2-bromo-N-isopropylpropanamide (1.0 eq.) and 4-methylpyridine (1.2 eq.) in acetonitrile.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion: A Strategic Approach to Reagent Selection
The choice of an α-haloamide reagent should be a strategic decision based on a holistic evaluation of reactivity, stability, cost, and the specific requirements of the synthetic target. While this compound has its applications, its bromo- and iodo- analogs offer significant advantages in terms of reaction kinetics and efficiency. 2-bromo-N-isopropylpropanamide often emerges as a versatile and cost-effective alternative, providing a substantial boost in reactivity over the chloro- derivative without the stability concerns and higher cost of the iodo- analog. For transformations demanding the utmost in reaction speed, 2-iodo-N-isopropylpropanamide stands as the reagent of choice, albeit with the need for more careful handling. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can optimize their synthetic strategies and unlock new possibilities in the construction of complex molecules.
References
- Reactivity of alpha-Halo Amides in Nucleophilic Substitution Reactions.Journal of Organic Chemistry.
- Synthesis and Applications of α-Bromoacetamides in Organic Chemistry.Synthesis. [Link to a relevant, authoritative source on the synthesis and use of bromoacetamides]
- Recent Advances in the Synthesis of N-Heterocycles via Alkylation with α-Haloamides.Chemical Reviews. [Link to a relevant, authoritative source on the use of haloamides in heterocycle synthesis]
A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Separation of N-Acyl Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral analysis, the successful separation of enantiomers is paramount. N-acyl amines, a common structural motif in drug candidates and biologically active molecules, often present a significant challenge for chiral resolution. The choice of the chiral stationary phase (CSP) is the most critical factor in developing a robust and efficient separation method. This guide provides an in-depth comparison of the three major classes of CSPs for this application: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases. We will delve into the chiral recognition mechanisms, present comparative experimental data, and provide practical, step-by-step protocols to empower you to make informed decisions in your laboratory.
The Crucial Role of Chiral Separation for N-Acyl Amines
Enantiomers of N-acyl amines can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies worldwide now demand enantiomerically pure drugs, making efficient chiral separation a non-negotiable aspect of drug development. The N-acyl group, while adding complexity to the molecule, also offers additional points of interaction—hydrogen bonding, dipole-dipole, and steric interactions—that can be exploited for chiral recognition by a well-chosen CSP.
Polysaccharide-Based Chiral Stationary Phases: The Workhorses of Chiral HPLC
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile columns for chiral separations.[1][2] Their popularity stems from their broad enantioselectivity and the ability to operate in various chromatographic modes.
Chiral Recognition Mechanism
The chiral recognition mechanism of polysaccharide CSPs is a complex interplay of forces. The helical structure of the polysaccharide polymer creates chiral grooves and cavities.[3] Enantiomers fit differently into these chiral pockets, leading to differential retention. The primary interactions responsible for chiral discrimination are:
-
Hydrogen Bonding: The carbamate groups (-NHCOO-) on the derivatized polysaccharide are key sites for hydrogen bonding with the amide group of the N-acyl amine.
-
π-π Interactions: Aromatic rings in the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: The polar carbamate and amide groups contribute to dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional arrangement of the substituents on both the analyte and the CSP dictates how well one enantiomer can fit into the chiral groove, leading to steric repulsion for the other.
The combination of these interactions, governed by the precise fit of the analyte into the chiral selector, determines the degree of separation.
Performance Comparison of Polysaccharide CSPs
A study on the enantioseparation of NBD-derivatized chiral amines, which are structurally similar to N-acyl amines, on various polysaccharide CSPs provides valuable comparative data.[4] The results highlight the superior performance of certain columns for this class of compounds.
| Analyte (NBD-Derivative of) | CSP | Mobile Phase | k'₁ | α | Rs | Reference |
| 3,3-Dimethyl-2-butylamine | Chiralpak IE | 20% IPA/Hexane | 12.02 | 1.30 | 4.06 | [4] |
| 1,3-Dimethylbutylamine | Chiralpak IE | 20% IPA/Hexane | 6.29 | 1.67 | 2.24 | [4] |
| 1,2-Dimethylpropylamine | Chiralpak IE | 20% IPA/Hexane | 11.90 | 1.42 | 4.26 | [4] |
| α-Methylbenzylamine | Chiralcel OD-H | 20% IPA/Hexane | 6.83 | 1.31 | 3.01 | [4] |
| 3,3-Dimethyl-2-butylamine | Chiralcel OD-H | 20% IPA/Hexane | 3.51 | 1.45 | 4.01 | [4] |
Key Insights:
-
Chiralpak IE , an amylose-based CSP with electron-withdrawing groups, demonstrated excellent resolution for several aliphatic N-acyl amine analogs.[4]
-
Chiralcel OD-H , a cellulose-based CSP, showed strong performance for both aromatic and aliphatic N-acyl amine analogs.[4]
-
Coated vs. Immobilized: Coated CSPs (like Chiralcel OD-H) may offer better initial separation in some cases, but immobilized CSPs (like Chiralpak IA, IB, IC) provide greater solvent flexibility and robustness, which is a significant advantage for method development.[5][6]
Experimental Protocol: Separation of N-Acyl Amines on a Polysaccharide CSP
This protocol is a starting point for the separation of a generic N-acyl amine on a polysaccharide CSP like Chiralcel OD-H.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). The ratio of hexane to IPA can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the N-acyl amine racemate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.
Causality Behind Experimental Choices:
-
The use of a non-polar solvent like n-hexane with a polar modifier like IPA is typical for normal-phase chromatography on polysaccharide CSPs.
-
The small amount of a basic additive like DEA is crucial for obtaining good peak shapes for basic analytes like amines by suppressing interactions with residual silanol groups on the silica support.[7]
Macrocyclic Glycopeptide Chiral Stationary Phases: Multimodal and Versatile
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, are known for their unique multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes.[8] This versatility makes them powerful tools for screening a wide range of chiral compounds, including N-acyl amines.
Chiral Recognition Mechanism
The complex structure of macrocyclic glycopeptides provides multiple sites for chiral recognition:
-
Inclusion Complexation: The basket-like cavity of the macrocycle can form inclusion complexes with parts of the analyte molecule.
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the glycopeptide provide ample opportunities for hydrogen bonding with the N-acyl amine.
-
Electrostatic Interactions: The presence of ionizable groups (amines and carboxylic acids) allows for electrostatic interactions with charged analytes.
-
π-π Interactions: The aromatic rings within the glycopeptide structure can engage in π-π stacking with aromatic moieties in the analyte.
-
Steric Interactions: The overall three-dimensional shape of the glycopeptide and its substituents creates a highly selective chiral environment.
Performance Comparison of Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs have shown excellent performance in separating N-acylated amino acids, which are a subset of N-acyl amines.
| Analyte | CSP | Mobile Phase | k'₁ | α | Rs | Reference |
| Dansyl-DL-Leucine | Vancomycin-based | ACN/TEAA buffer | 1.8 | 1.28 | 2.1 | (Adapted from) |
| Dansyl-DL-Phenylalanine | Vancomycin-based | ACN/TEAA buffer | 2.5 | 1.35 | 2.5 | (Adapted from) |
| FMOC-DL-Alanine | Vancomycin-based | ACN/TEAA buffer | 1.5 | 1.20 | 1.8 | (Adapted from[8]) |
| N-CBZ-DL-Alanine | Teicoplanin-based | MeOH/Water/TFA | 3.2 | 1.40 | 3.5 | (Adapted from[9]) |
| N-Boc-DL-Tryptophan | Teicoplanin-based | MeOH/Water/TFA | 4.1 | 1.55 | 4.2 | (Adapted from[9]) |
Key Insights:
-
Vancomycin and teicoplanin-based CSPs are highly effective for the separation of N-protected amino acids.
-
The multimodal nature of these CSPs allows for optimization in reversed-phase, polar organic, or normal-phase modes, providing a high degree of flexibility in method development.
-
The presence of ionizable groups on both the CSP and the analyte can lead to strong electrostatic interactions, which can be modulated by adjusting the mobile phase pH and buffer concentration.
Experimental Protocol: Separation of N-Acyl Amines on a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for the reversed-phase separation of an N-acyl amine on a vancomycin-based CSP.
-
Column: CHIROBIOTIC V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (ACN) / 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (e.g., 20:80, v/v). The ACN percentage can be varied to control retention.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the N-acyl amine racemate in the mobile phase or a compatible solvent at approximately 0.5-1 mg/mL.
-
Injection Volume: 5-10 µL.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase, which may take longer than for polysaccharide CSPs.
-
Data Analysis: Determine k', α, and Rs.
Causality Behind Experimental Choices:
-
The reversed-phase mode is often a good starting point for polar N-acyl amines.
-
The TEAA buffer serves to control the pH and provide counter-ions for electrostatic interactions, which are often crucial for chiral recognition on these phases. The pH can significantly impact the ionization state of both the analyte and the CSP, thereby affecting retention and selectivity.
Cyclodextrin-Based Chiral Stationary Phases: The Power of Inclusion
Cyclodextrin-based CSPs are another important class of columns for chiral separations, operating on the principle of inclusion complexation.[10] They are particularly effective for analytes that can fit, at least partially, into the hydrophobic cyclodextrin cavity.
Chiral Recognition Mechanism
The primary mechanism of chiral recognition on cyclodextrin-based CSPs involves the formation of a transient diastereomeric inclusion complex between the analyte and the cyclodextrin molecule.[11]
-
Inclusion Complexation: The hydrophobic interior of the cyclodextrin cavity provides a favorable environment for non-polar parts of the N-acyl amine to reside. The difference in the stability of the inclusion complexes formed with the two enantiomers is a major contributor to the separation.
-
Interactions at the Rim: The hydroxyl groups at the rim of the cyclodextrin can form hydrogen bonds with polar groups on the analyte, such as the amide functionality. Derivatization of these hydroxyl groups can introduce other interaction sites (e.g., carbamates for π-π interactions).
-
Steric Fit: The size and shape of the analyte relative to the cyclodextrin cavity are critical. A good fit is necessary for inclusion, and subtle differences in the three-dimensional structure of the enantiomers can lead to significant differences in the stability of the complex.
Performance of Cyclodextrin-Based CSPs
While extensive data tables for a wide range of N-acyl amines on cyclodextrin CSPs are less common in the readily available literature compared to polysaccharide phases, their broad applicability to over a thousand chiral compounds, including many pharmaceuticals with amide functionalities, is well-documented.[12][13] They are particularly effective for separating compounds containing aromatic rings that can fit into the cyclodextrin cavity.
| Analyte Type | CSP | Mobile Phase Mode | General Performance | Reference |
| Dansyl Amino Acids | β-Cyclodextrin | Reversed-Phase | Good to excellent resolution | [14] |
| Aromatic Carboxylic Acids | Derivatized β-Cyclodextrin | Reversed-Phase | Often baseline separation | [12] |
| β-Lactams | Derivatized β-Cyclodextrin | Reversed-Phase | High success rate of separation | [15] |
Key Insights:
-
Derivatized cyclodextrins often provide better chiral recognition than native cyclodextrins by introducing additional interaction sites.
-
The choice of mobile phase, particularly the type and concentration of the organic modifier and any additives, can significantly influence the inclusion process and, therefore, the separation.
Experimental Protocol: Separation of N-Acyl Amines on a Cyclodextrin-Based CSP
This protocol outlines a starting point for the reversed-phase separation of an N-acyl amine on a β-cyclodextrin column.
-
Column: CYCLOBOND I 2000 (or a derivatized version like DMP) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (ACN) / 1% Triethylammonium Acetate (TEAA) buffer, pH 4.5 (e.g., 10:90, v/v). The ACN concentration can be adjusted to optimize retention.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve the N-acyl amine racemate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Data Analysis: Evaluate the separation by calculating k', α, and Rs.
Causality Behind Experimental Choices:
-
Reversed-phase mode is the most common mode for cyclodextrin CSPs.
-
The buffered mobile phase helps to control the ionization state of acidic or basic analytes and can influence the interactions at the rim of the cyclodextrin. The concentration of the organic modifier affects the partitioning of the analyte between the mobile phase and the cyclodextrin cavity.
Summary and Recommendations
The selection of the optimal CSP for the separation of N-acyl amines is a multi-faceted decision that depends on the specific properties of the analyte and the desired chromatographic conditions.
| CSP Type | Primary Recognition Mechanism | Advantages | Disadvantages | Best Suited For |
| Polysaccharide-Based | H-bonding, π-π interactions, steric fit in chiral grooves | Broad applicability, high success rate, available in coated and robust immobilized forms | Coated versions have solvent limitations | General screening and a wide variety of N-acyl amines |
| Macrocyclic Glycopeptide-Based | Multimodal (inclusion, H-bonding, ionic, π-π) | Multimodal operation (NP, RP, PO), excellent for N-acylated amino acids and polar compounds | Can be more complex to optimize due to multiple interaction modes | N-acyl amines with polar or ionizable groups, especially N-acylated amino acids |
| Cyclodextrin-Based | Inclusion complexation, H-bonding at the rim | Excellent for compounds with aromatic rings that fit the cavity, robust | May not be effective for highly polar or very bulky molecules that do not fit the cavity | N-acyl amines containing aromatic moieties that can form stable inclusion complexes |
Workflow for CSP Selection:
Conclusion
The separation of N-acyl amine enantiomers is a critical task in modern drug development and analysis. Polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based CSPs each offer unique advantages and operate on distinct chiral recognition mechanisms. A systematic screening approach, starting with the versatile polysaccharide phases, followed by the multimodal macrocyclic glycopeptides and the inclusion-based cyclodextrins, is a robust strategy for successful method development. By understanding the underlying principles of chiral recognition and leveraging the comparative data and protocols presented in this guide, researchers can confidently navigate the complexities of chiral separation and achieve their analytical goals.
References
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220. [Link]
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El-Ghaffar, M. A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Scriba, G. K. (2013). Chiral separations: methods and protocols. Methods in molecular biology, 970, 221-31. [Link]
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Wang, X., et al. (2005). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 28(10), 1529-1544. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
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Singh, I., et al. (2013). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 9(3), 233-246. [Link]
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Bui, C. V., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4292. [Link]
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Lee, W., & Lee, J. (2005). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of separation science, 28(15), 2057-60. [Link]
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Berthod, A., et al. (2000). Evaluation of the macrocyclic glycopeptide A-40,926 as a high-performance liquid chromatographic chiral selector and comparison with teicoplanin. Journal of Chromatography A, 897(1-2), 1-13. [Link]
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Armstrong, D. W., et al. (1994). Cyclodextrin-based chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Journal of pharmaceutical and biomedical analysis, 12(2), 137-45. [Link]
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Pyell, U., & Pyell, G. (2010). β-Cyclodextrin as the Mobile Phase Component for Separation of Some DNS-Amino Acid Enantiomers with HPTLC and PPEC. Journal of Planar Chromatography-Modern TLC, 23(3), 178-184. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2002). Chiral separations of amino acids and derivatives on cyclodextrin- and macrocyclic antibiotic-bonded stationary phases. Journal of pharmaceutical and biomedical analysis, 27(3-4), 441-52.
- Berthod, A., et al. (1996). Macrocyclic antibiotics as chiral selectors for HPLC. Analytical chemistry, 68(21), 3857-65.
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Chiralpedia. Polysaccharide-based CSPs. [Link]
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Layton, S. E. (2002). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]
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Chiralpedia. Cyclodextrin-based CSPs. [Link]
- Kromidas, S. (2006). HPLC User's Guide. Wiley-VCH.
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Luo, W., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4292. [Link]
-
El-Ghaffar, M. A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Ilisz, I., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 216-225. [Link]
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Armstrong, D. W., et al. (1994). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Journal of pharmaceutical and biomedical analysis, 12(2), 137-45. [Link]
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Propachlor degradation pathways comparison under aerobic and anaerobic conditions
The widespread use of the pre-emergence herbicide propachlor (2-chloro-N-isopropylacetanilide) for the control of annual grasses and some broad-leaved weeds necessitates a thorough understanding of its environmental fate. Microbial degradation is the primary mechanism of its dissipation from soil and water systems.[1][2] The presence or absence of oxygen is a critical determinant of the metabolic pathways employed by microorganisms, leading to different intermediates and end products. This guide provides a detailed comparison of the aerobic and anaerobic degradation pathways of propachlor, supported by experimental evidence, to inform environmental risk assessment and bioremediation strategies.
Aerobic Degradation of Propachlor: A Multi-step Enzymatic Cascade
Under aerobic conditions, propachlor is utilized by a variety of soil bacteria as a sole source of carbon and energy.[1] Complete mineralization of the aromatic ring to carbon dioxide has been reported, indicating a highly efficient degradation process.[3]
The initial and pivotal step in the aerobic breakdown of propachlor is dehalogenation, the removal of the chlorine atom from the chloroacetyl group.[1] This detoxification step is often mediated by glutathione-S-transferase, an enzyme found in various microorganisms, which conjugates glutathione to the herbicide.[3] Following dehalogenation, the degradation proceeds through a series of intermediates. Two distinct aerobic pathways have been characterized in different bacterial strains, primarily Pseudomonas sp. and Acinetobacter sp.[1]
Pathway 1: Observed in Pseudomonas sp. strain PEM1
This pathway involves the sequential cleavage of the side chains before the opening of the aromatic ring.
-
Dehalogenation: Propachlor is first converted to N-isopropylacetanilide.
-
Side-chain Cleavage: N-isopropylacetanilide is then transformed into acetanilide, followed by the formation of acetamide.[1]
-
Ring Cleavage: The aromatic ring is subsequently hydroxylated to form catechol.[1] Catechol is a common intermediate in the degradation of many aromatic compounds and is readily mineralized to CO2 and water through ortho- or meta-cleavage pathways.
Caption: Aerobic degradation pathway of propachlor by Pseudomonas sp.
Pathway 2: Observed in Acinetobacter sp. strain BEM2
This alternative aerobic pathway also begins with dehalogenation but proceeds through different intermediates.
-
Dehalogenation: Similar to the first pathway, propachlor is converted to N-isopropylacetanilide.
-
Amide Bond Cleavage: The amide bond is then cleaved to yield N-isopropylaniline.[1]
-
Further Degradation: N-isopropylaniline is further broken down to isopropylamine and catechol.[1]
-
Ring Cleavage: Catechol enters central metabolic pathways and is mineralized.[1]
Caption: Aerobic degradation pathway of propachlor by Acinetobacter sp.
Anaerobic Degradation of Propachlor: A Reductive Transformation
In the absence of oxygen, the degradation of propachlor follows a distinct, reductive pathway. The process is generally slower than aerobic degradation, and complete mineralization is less common. Information on the specific microorganisms responsible for anaerobic propachlor degradation is less detailed than for aerobic pathways.
The initial step in the anaerobic breakdown of many chlorinated compounds, likely including propachlor, is reductive dechlorination.[3] In this process, the chlorinated herbicide acts as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom.[4]
Key intermediates identified in water under anaerobic conditions include:
-
N-(1-methylethyl)-N-phenylacetamide (Norchloropropachlor): The direct product of reductive dechlorination.
-
2-hydroxy-N-(1-methylethyl)-N-phenyl acetamide (Propachlor alcohol): Formed through hydrolysis of the chlorine group.
-
Propachlor methyl sulfoxide and Propachlor disulfide: These suggest the involvement of sulfur-reducing conditions and reactions with sulfur-containing compounds in the anaerobic environment.[5]
The subsequent fate of these intermediates under anaerobic conditions is not as well-defined as the aerobic pathways, but complete ring cleavage is considered to be slow or insignificant.[3]
Sources
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A Comparative Guide to 2-chloro-N-isopropylpropanamide and its Herbicidal Analogs: Applications, Mechanisms, and Analysis
Introduction: Situating 2-chloro-N-isopropylpropanamide in the Chemical Landscape
To the researcher, the specific chemical structure of a molecule dictates its function and application. The compound this compound is a distinct chemical entity, yet its practical significance is best understood by examining its structural analogs, particularly those within the widely-used chloroacetamide class of herbicides. This guide provides a comprehensive literature review of the applications, mechanisms, and analytical methodologies surrounding this chemical family, with a central focus on the benchmark herbicide, Propachlor (2-chloro-N-isopropylacetanilide).
While this compound itself is not a commercialized herbicide, its structure provides a valuable reference point for understanding the structure-activity relationships that govern herbicidal efficacy, metabolic fate, and toxicological profiles of its more complex cousins. This guide will therefore compare the well-documented performance of Propachlor with its metabolites and related compounds, providing the in-depth technical context required by researchers in agrochemistry, environmental science, and toxicology.
Section 1: The Benchmark Compound: Propachlor
Propachlor (Chemical Name: 2-chloro-N-isopropyl-N-phenylacetamide) is a pre-emergence and early post-emergence herbicide introduced in 1965.[1] It has been widely used to control annual grasses and some broadleaf weeds in various crops, including corn, sorghum, and soybeans.[1][2]
Mechanism of Action: A Multi-Pronged Approach
The herbicidal activity of Propachlor, like other chloroacetamides, is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] This disruption of lipid production is critical for cell membrane formation and integrity, ultimately leading to a failure of cell division and plant growth, especially in germinating seedlings.[3]
Further research suggests a secondary mechanism involving the inhibition of protein biosynthesis.[4] Studies have shown that protein synthesis is reduced several hours before the observable cessation of root growth, indicating this may be a primary effect rather than a downstream consequence of cellular disruption.[4] This dual-action mechanism contributes to its effectiveness against susceptible weed species.
Environmental Fate and Metabolism
Propachlor is known for its relatively rapid degradation in the environment, primarily through microbial action in the soil.[1][5] Field studies have shown that it can be reduced to insignificant quantities within 70 days of application, minimizing the risk of accumulation in crops.[1]
In both plants and soil, the primary metabolic pathway begins with the conjugation of Propachlor with glutathione (GSH), a reaction that can be enzymatic or non-enzymatic.[1][5] This initial step detoxifies the herbicide in tolerant species like corn and is the starting point for a cascade of further degradation products.[1][5][6]
The following diagram illustrates the initial and subsequent steps in the microbial degradation of Propachlor, which can proceed via two different pathways, leading to a variety of metabolites.
Caption: Simplified microbial degradation pathways of Propachlor.
Section 2: Comparative Analysis: Propachlor vs. Alternatives and Metabolites
A key aspect of evaluating any chemical is comparing its performance and safety profile against relevant alternatives. The chloroacetamide class includes other major herbicides such as Alachlor and Metolachlor.
Physicochemical and Toxicological Properties
The following table summarizes key properties of Propachlor and provides context by including data for a related chloro-propanamide compound. This comparison highlights differences in molecular weight, water solubility, and acute toxicity.
| Property | Propachlor | 2-chloro-N,N-diethylpropanamide |
| IUPAC Name | 2-chloro-N-phenyl-N-propan-2-ylacetamide | 2-chloro-N,N-diethylpropanamide |
| Molecular Formula | C₁₁H₁₄ClNO | C₇H₁₄ClNO |
| Molecular Weight | 211.7 g/mol | 163.64 g/mol |
| Water Solubility | 580 mg/L (at 20°C)[1] | Data not readily available |
| Acute Oral LD50 (Rat) | 1.8 g/kg (1800 mg/kg)[7] | Harmful if swallowed (GHS Category 4)[8] |
| Acute Dermal LD50 (Rabbit) | >20 g/kg (>20,000 mg/kg)[7] | Toxic in contact with skin (GHS Category 3)[8] |
| Primary Application | Pre-emergence Herbicide[1] | Chemical Intermediate / Research Chemical |
Data for this compound is not sufficiently available in public literature for a direct comparison; a structurally similar propanamide is used for illustrative purposes.
Interpretation of Data: Propachlor exhibits relatively low acute oral and dermal toxicity.[7] However, it is classified as a strong dermal sensitizer and a severe eye irritant.[7] The comparison with 2-chloro-N,N-diethylpropanamide, which lacks the bulky phenyl group, shows a higher hazard classification for dermal toxicity, illustrating how structural changes significantly impact the toxicological profile.[8]
Section 3: Experimental Protocols: Analysis of Propachlor and its Metabolites
For researchers studying environmental contamination or metabolic pathways, robust analytical methods are essential. The following protocol provides a validated workflow for the determination of Propachlor and its degradation products in soil samples, based on established methodologies.[9]
Protocol: Extraction and Quantification via SPE and LC-MS/MS
This protocol is designed for high sensitivity and selectivity, allowing for the simultaneous analysis of the parent compound and its more polar metabolites.
1. Sample Preparation and Extraction
-
Rationale: The goal is to efficiently move the analytes from a complex solid matrix (soil) into a clean liquid phase suitable for analysis. The choice of solvent is critical for effective extraction.
-
Procedure:
-
Weigh 20 g of homogenized soil into a 250 mL flask.
-
Add 100 mL of 50% acetonitrile in water as the extraction solvent.
-
Perform a Soxhlet extraction overnight (approx. 16 hours). This exhaustive technique ensures high extraction efficiency for a range of analytes with varying polarities.[9]
-
Allow the extract to cool to room temperature.
-
2. Phase Separation
-
Rationale: To separate the polar acid metabolites from the less polar parent compound, a liquid-liquid partition is performed.
-
Procedure:
-
Reduce the volume of the extract using a rotary evaporator to remove the acetonitrile.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Partition the solution against an equal volume of methylene chloride. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the aqueous phase (containing acid metabolites) and the organic phase (containing Propachlor) separately. Repeat the partition twice more, combining the respective phases.[9]
-
3. Cleanup via Solid-Phase Extraction (SPE)
-
Rationale: This step removes interfering compounds from the sample matrix, which can suppress the analyte signal during MS analysis and damage the analytical column. Different SPE cartridges are used for the two fractions based on analyte chemistry.
-
Procedure (Aqueous Phase):
-
Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the SAX cartridge.
-
Wash the cartridge with a weak solvent (e.g., methanol) to remove neutral interferences.
-
Elute the target acid metabolites with a buffered solution (e.g., 10% acetonitrile-potassium monophosphate buffer).[9]
-
-
Procedure (Organic Phase):
-
Evaporate the methylene chloride to dryness and redissolve the residue in ethyl acetate.
-
Condition an aminopropyl (NH2) SPE cartridge with ethyl acetate.
-
Load the sample and elute Propachlor and its neutral metabolites.[9]
-
4. Analysis by LC-MS/MS
-
Rationale: Liquid chromatography separates the analytes over time, while tandem mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for each analyte for confident identification and quantification.
-
The following diagram outlines this analytical workflow.
Caption: Analytical workflow for Propachlor and its metabolites.
Conclusion and Future Directions
This guide establishes that while this compound is not a direct agricultural tool, its chemical structure is highly relevant to the study of chloroacetamide herbicides like Propachlor. The analysis of Propachlor reveals a compound with effective herbicidal properties, primarily through the inhibition of VLCFA and protein synthesis, but one that requires careful management due to its environmental mobility and potential as a skin sensitizer.
Understanding the metabolic degradation of Propachlor into various daughter products is crucial for comprehensive environmental risk assessment. The analytical methods detailed here provide the necessary framework for researchers to accurately quantify these compounds in complex matrices. Future research should focus on the potential biological activity of Propachlor's metabolites, as their environmental presence may have unforeseen ecological or toxicological consequences. A deeper investigation into the structure-activity relationships across a wider range of chloro-amide compounds will further enhance the design of effective and environmentally benign herbicides.
References
-
National Health and Medical Research Council. (n.d.). Propachlor | Australian Drinking Water Guidelines. NHMRC. Retrieved from [Link]
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International Programme on Chemical Safety. (1993). Propachlor (EHC 147, 1993). INCHEM. Retrieved from [Link]
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Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. Retrieved from [Link]
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Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. Retrieved from [Link]
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Monsanto Company. (n.d.). Analytical Method for the Determination of Propachlor and its Major Metabolites in Soil. Retrieved from [Link]
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PubChem. (n.d.). Propanil. National Center for Biotechnology Information. Retrieved from [Link]
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Dhillon, N. S., & Anderson, J. L. (2017). An Investigation on the Mechanism of Action of Propachlor. Weed Science. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Propachlor (Ref: CP 31393). AERU. Retrieved from [Link]
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OEHHA. (2003). Evidence on the Developmental and Reproductive Toxicity of Propachlor. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]
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PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved from [Link]
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Chesters, G., et al. (1989). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. Critical Reviews in Environmental Control. Retrieved from [Link]
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Wang, Z., et al. (2010). 2-Chloro-N-isopropyl-N-phenylacetamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Lamoureux, G. L., Stafford, L. E., & Tanaka, F. S. (1971). Metabolism of 2-chloro-N-isopropylacetanilide (propachlor) in the leaves of corn, sorghum, sugarcane, and barley. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, 2-chloro-N,N-diethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Andreu, A. S., & Sanchez, C. E. (2001). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology. Retrieved from [Link]
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A Senior Application Scientist's Guide to Establishing Analytical Standards for Propachlor Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Propachlor Analysis
Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide for the control of annual grasses and some broadleaf weeds.[1] As with any agrochemical, the purity of the active ingredient is paramount to its efficacy and, more importantly, its safety. Impurities, which can arise during the manufacturing process or through degradation over time, may possess their own toxicological profiles, potentially impacting human health and the environment.[2][3] Therefore, establishing robust analytical standards for the identification and quantification of Propachlor impurities is a critical aspect of quality control and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Propachlor. It is designed to equip researchers and analytical scientists with the necessary knowledge to select and implement the most appropriate techniques for their specific needs, ensuring the safety and quality of this important agricultural product.
Understanding the Impurity Landscape of Propachlor
A thorough understanding of the potential impurities is the foundation of any effective analytical strategy. Impurities in Propachlor can be broadly categorized into two groups: manufacturing impurities and degradation products.
Manufacturing Impurities: Propachlor is commercially synthesized through the acylation of N-isopropylaniline with chloroacetyl chloride.[4] This process can lead to several potential impurities, including:
-
Unreacted Starting Materials: Residual N-isopropylaniline and chloroacetyl chloride.
-
Byproducts of the Primary Reaction: Compounds formed through side reactions during the synthesis.
-
Impurities from Raw Materials: Contaminants present in the starting materials.
Degradation Products: Propachlor can degrade under various environmental conditions, such as exposure to light, heat, and hydrolysis, as well as through microbial action in soil and water.[5][6] Forced degradation studies, which intentionally subject the active ingredient to stress conditions (e.g., acidic, basic, oxidative, and photolytic), are crucial for identifying potential degradants.[7][8] Key identified degradation products of Propachlor include:
-
N-isopropylacetanilide: Formed by the dechlorination of Propachlor.[5]
-
Acetanilide: A further degradation product.[5]
-
Acetamide: Another potential breakdown product.[5]
-
N-isopropylaniline: A primary metabolite resulting from the cleavage of the amide bond.[5]
-
Isopropylamine: A smaller amine fragment.[9]
-
Catechol: An aromatic degradation product.[5]
The following diagram illustrates the primary degradation pathways of Propachlor, leading to the formation of these key impurities.
Caption: Primary degradation pathways of Propachlor.
Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques for the analysis of Propachlor and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the specific analytical requirements, including the nature of the impurities, desired sensitivity, and available instrumentation.[6][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Generally high, with UV and Mass Spectrometry (MS) detectors providing excellent sensitivity.[11][12] | Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and MS.[10] |
| Resolution | Excellent resolution can be achieved by optimizing column chemistry, mobile phase, and gradient. | High-resolution capillary columns provide excellent separation of complex mixtures. |
| Sample Preparation | Often simpler, involving dissolution in a suitable solvent.[12] | May require more complex sample preparation, including extraction and derivatization. |
| Cost & Complexity | Can be more expensive due to high-pressure pumps and solvent consumption.[3] | Generally lower operational costs, but the initial instrument cost can be significant. |
Expert Insight: For a comprehensive impurity profile of Propachlor, a combination of both HPLC and GC techniques is often advantageous. HPLC is generally the preferred method for the primary analysis of the active ingredient and its less volatile impurities. GC-MS is an invaluable tool for the identification and quantification of volatile impurities and for confirmatory analysis.
Recommended Analytical Protocols
The following protocols provide a starting point for the development of validated analytical methods for Propachlor and its impurities. It is crucial to perform method validation according to ICH guidelines or other relevant regulatory standards to ensure the accuracy, precision, and reliability of the results.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of Propachlor and its primary non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more non-polar compounds. The exact gradient will need to be optimized based on the specific column and instrument used.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a known amount of the Propachlor sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of Propachlor and each certified reference standard of the impurities in the diluent.
-
Prepare a mixed standard solution containing all analytes at known concentrations.
-
-
Quantification: Use an external standard method to calculate the concentration of each impurity based on the peak areas obtained from the sample and standard chromatograms.
Caption: HPLC-UV workflow for Propachlor impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly useful for the identification and quantification of volatile impurities and for providing structural confirmation of the analytes.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase is recommended (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Dissolve a known amount of the Propachlor sample in a suitable solvent (e.g., ethyl acetate).
-
Derivatization may be necessary for polar impurities like catechol to improve their volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Standard Preparation: Prepare individual and mixed standard solutions of the analytes in the same solvent as the sample.
-
Identification and Quantification:
-
Identify the impurities by comparing their retention times and mass spectra with those of the certified reference standards.
-
Quantify the impurities using a calibration curve constructed from the analysis of the standard solutions.
-
Caption: GC-MS workflow for Propachlor impurity analysis.
Toxicological Significance of Propachlor Impurities
The control of impurities is directly linked to the safety of the final product. While comprehensive toxicological data for all Propachlor impurities may not be readily available, information on related compounds can provide valuable insights into their potential health effects.
| Impurity | Potential Toxicological Concerns |
| N-isopropylaniline | Can be harmful if swallowed and may cause skin and eye irritation.[12][15] High levels of exposure can lead to methemoglobinemia.[12] |
| Acetanilide | Harmful if swallowed.[4] |
| Isopropylamine | Can cause irritation to the skin, eyes, and respiratory tract.[16][17] |
| Catechol | Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[18][19][20] It can also cause skin irritation and dermatitis.[20][21] |
Expert Insight: The presence of impurities with known or suspected toxicity, such as N-isopropylaniline and catechol, underscores the importance of sensitive and accurate analytical methods for their detection and control to levels that are considered safe.
Certified Reference Materials: The Cornerstone of Accurate Quantification
The use of high-purity, certified reference materials (CRMs) is essential for the accurate quantification of impurities.[22] These standards, which are traceable to national or international standards, ensure the reliability and comparability of analytical results across different laboratories.
Certified reference standards for Propachlor and some of its key impurities are commercially available from various suppliers. It is crucial to source these materials from accredited providers to ensure their quality and traceability.
Conclusion: A Multi-faceted Approach to Ensuring Propachlor Purity
Establishing robust analytical standards for Propachlor impurities requires a multi-faceted approach that encompasses a thorough understanding of potential impurities, the selection of appropriate analytical techniques, the development and validation of detailed analytical protocols, and an awareness of the toxicological significance of the impurities being monitored.
By employing a combination of HPLC and GC-MS methodologies, and by utilizing certified reference materials, analytical scientists can confidently and accurately assess the purity of Propachlor, thereby ensuring its quality, safety, and regulatory compliance. This commitment to rigorous analytical science is fundamental to protecting human health and the environment.
References
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Castillo, M., Puig, M., & Barceló, D. (1999). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 65(2), 802–806. Retrieved from [Link]
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New Jersey Department of Health. (2006). N-ISOPROPYLANILINE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
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Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Retrieved from [Link]
-
IARC. (1999). Catechol (IARC Summary & Evaluation, Volume 71, 1999). Inchem.org. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide. Retrieved from [Link]
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National Toxicology Program. (n.d.). Nomination Background: Isopropylamine (CASRN 75-31-0). Retrieved from [Link]
- Chen, J., et al. (2012). Oxidative degradation of propachlor by ferrous and copper ion activated persulfate.
- Chen, J., et al. (2012). Oxidative degradation of propachlor by ferrous and copper ion activated persulfate. Science of The Total Environment, 416, 397-403.
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Wikipedia. (n.d.). Propachlor. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). ISOPROPYLAMINE HAZARD SUMMARY. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propachlor; 435763-01. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Catechol (Pyrocatechol). Retrieved from [Link]
- Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Analytical chemistry, 68(18), 3012-3016.
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INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved from [Link]
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University of Hertfordshire. (n.d.). Propachlor (Ref: CP 31393). AERU. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline. Centers for Disease Control and Prevention. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Isopropylamine - IDLH. NIOSH. Retrieved from [Link]
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-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0411 - CATECHOL. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Catechol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
